Fmoc-Phe-OPfp
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPSOMXNCTXPK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369827 | |
| Record name | Fmoc-Phe-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-92-6 | |
| Record name | Fmoc-Phe-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-phenylalanin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Fmoc-Phe-OPfp in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide synthesis, the pursuit of efficiency, purity, and reliability is paramount. Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) has emerged as a critical reagent in solid-phase peptide synthesis (SPPS), offering significant advantages in the incorporation of the phenylalanine residue. This in-depth technical guide elucidates the core principles of this compound, its mechanism of action, and its strategic application in the synthesis of therapeutic peptides and other bioactive molecules. We present a comparative analysis of its performance against other common coupling reagents, detailed experimental protocols for its use, and a discussion of its relevance in drug development, exemplified by the synthesis of opioid peptides like Leu-enkephalin.
Introduction to this compound
This compound is a pre-activated derivative of the amino acid L-phenylalanine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The molecule consists of three key components:
-
L-Phenylalanine: The amino acid to be incorporated into the growing peptide chain.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the α-amino group of phenylalanine. This group prevents unwanted side reactions during the coupling process and is selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
-
OPfp (Pentafluorophenyl Ester) Group: A highly reactive activating group attached to the carboxyl group of phenylalanine. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[3] This results in rapid and efficient peptide bond formation.[1]
The chemical structure of this compound is central to its utility, providing a stable, crystalline solid that is highly reactive under standard SPPS coupling conditions.[4]
The Mechanism of Action in Peptide Synthesis
The use of this compound in SPPS follows the standard cycle of deprotection and coupling. The pentafluorophenyl ester serves as an excellent leaving group, facilitating a rapid and efficient acylation of the N-terminal amine of the peptide chain attached to the solid support.[1]
The key advantages of using a pre-activated pentafluorophenyl ester like this compound include:
-
High Reactivity and Fast Coupling Kinetics: Kinetic studies have shown that pentafluorophenyl esters react significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. The relative coupling rate of OPfp has been reported to be substantially higher, which is beneficial for minimizing side reactions.[5]
-
Reduced Risk of Racemization: The high reactivity of the OPfp ester allows for shorter coupling times, which can minimize the risk of racemization, particularly for sensitive amino acids.[6]
-
Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be stored for extended periods without significant degradation, making them convenient for both manual and automated peptide synthesis.[6]
Performance and Quantitative Data
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| This compound | Pre-activated Ester | 15-60 minutes | >99 | >95 | Very Low | Highly reactive and stable. Can be used without additional coupling reagents. Addition of HOBt can further enhance reactivity.[6][7] |
| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Considered a gold standard for difficult couplings due to high reactivity. More expensive.[7] |
| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A cost-effective and reliable option for standard couplings.[7] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97 | >90 | Low | A widely used and cost-effective method. Slower reaction kinetics.[7][8] |
Note: The data presented is compiled from various sources for illustrative purposes and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following section provides a detailed, generalized protocol for the manual solid-phase synthesis of a peptide incorporating a phenylalanine residue using this compound.
Materials and Reagents
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin)
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis reaction vessel
-
Shaker or agitator
Synthesis Cycle
The synthesis is performed in a cyclical manner, with each cycle consisting of a deprotection step followed by a coupling step.
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Repeat the deprotection (Step 2) and coupling (Step 3, using the appropriate Fmoc-amino acid and a suitable in-situ coupling reagent like HBTU or HATU, or another Fmoc-amino acid-OPfp ester) for each subsequent amino acid in the desired peptide sequence.
Final Deprotection, Cleavage, and Peptide Precipitation
-
After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Wash the resin with DMF, followed by DCM, and dry the resin under a vacuum.
-
Add the cleavage cocktail to the resin and agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Visualization of Workflows
General Fmoc-SPPS Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-L-Phenylalanine Pentafluorophenyl Ester (Fmoc-Phe-OPfp)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), a critical reagent in the field of peptide chemistry. It details the compound's chemical and physical properties, structure, and its application in solid-phase peptide synthesis (SPPS), offering in-depth experimental protocols for its use.
Core Chemical and Physical Properties
This compound is an activated amino acid derivative designed for efficient peptide synthesis.[1][2] The pentafluorophenyl (OPfp) ester group serves as an excellent leaving group, facilitating rapid and efficient amide bond formation with the free N-terminal amine of a growing peptide chain, even with sterically hindered amino acids.[3] Its high purity is crucial for minimizing side-product formation and simplifying the purification of the final peptide.[3]
Quantitative physical and chemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 86060-92-6 | [1][4] |
| Molecular Formula | C₃₀H₂₀F₅NO₄ | [1][4][5] |
| Molecular Weight | 553.48 g/mol | [6] |
| 553.5 g/mol | [1][4] | |
| Melting Point | 149-151 °C | |
| Appearance | White solid | [7] |
| Purity (Assay) | ≥96.0% | |
| Solubility | Soluble in DMSO (≥58.1 mg/mL) and Ethanol (≥2.64 mg/mL with warming). Insoluble in water. | [1] |
| Storage Conditions | Store at -20°C or 2-8°C. Keep container tightly sealed in a dry, well-ventilated place. | [1] |
Chemical Structure and Identifiers
The structure of this compound combines the L-phenylalanine amino acid with two key functional groups: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and the C-terminal pentafluorophenyl (OPfp) activating ester.
-
IUPAC Name: (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate[4][5]
-
SMILES String: C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35[4]
-
InChI Key: WKHPSOMXNCTXPK-QFIPXVFZSA-N[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent for the Fmoc/tBu strategy in solid-phase peptide synthesis.[] The Fmoc group provides a base-labile protecting group for the α-amino group, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups.[9] The OPfp ester is a pre-activated carboxylic acid, meaning it can react directly with a primary amine without the need for in situ coupling reagents like DCC or HBTU, although additives can be used to accelerate the reaction.[10][11]
The general workflow for incorporating a phenylalanine residue using this compound into a peptide chain immobilized on a solid support is a two-stage process: Fmoc deprotection of the resin-bound peptide, followed by coupling with this compound.
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide, Wang). Quantities and volumes should be scaled according to the resin's loading capacity and the synthesis scale.
This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[9][12]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Reaction vessel suitable for SPPS
Methodology:
-
Resin Swelling: If starting from a dry state, swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes. Drain the solvent.[13]
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture gently (e.g., using a shaker or bubbling with nitrogen) for 3-5 minutes at room temperature.[9][12]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes at room temperature.[12][14]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Confirmation (Optional): Perform a Kaiser test on a few resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine.[9]
This procedure describes the coupling of the pre-activated this compound to the newly exposed N-terminal amine on the resin.
Materials:
-
Deprotected peptide-resin (from Protocol 4.1)
-
This compound
-
DMF, peptide synthesis grade
-
Optional Additive: 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH)[10]
-
Reaction vessel suitable for SPPS
Methodology:
-
Prepare Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF. If used, also dissolve an additive like HOOBt (1 equivalent) in this solution.[10]
-
Add to Resin: Add the coupling solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the sequence's steric hindrance.[10]
-
Monitoring: Reaction completion can be monitored by taking a few resin beads and performing a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have reacted and the coupling is complete.[13]
-
Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[10] The resin is now ready for the next deprotection cycle.
Workflow Visualization
The cyclical nature of solid-phase peptide synthesis using this compound is illustrated below. The process begins with an N-terminally deprotected peptide attached to a solid support, ready for the coupling step.
References
- 1. apexbt.com [apexbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C30H20F5NO4 | CID 2733280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine Pentafluorophenyl Ester: A Technical Guide for Researchers
An in-depth examination of the synthesis, function, and application of a key reagent in modern peptide chemistry.
This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), a critical building block for researchers, scientists, and professionals in drug development. This document details its core function as a highly efficient acylating agent in peptide synthesis, presents quantitative data on its performance, and offers detailed experimental protocols for its application.
Core Function and Applications
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester is an activated amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The primary function of this compound is to facilitate the formation of a peptide (amide) bond between the L-phenylalanine residue and the free amino group of a growing peptide chain.[1][2]
The key to its efficacy lies in the pentafluorophenyl (Pfp) ester group. The five highly electronegative fluorine atoms on the phenyl ring make the Pfp group an excellent leaving group, thus activating the carbonyl group of the Fmoc-protected phenylalanine for nucleophilic attack by an amine.[3] This high reactivity allows for rapid and efficient coupling reactions, often leading to high yields and purity of the desired peptide.[3][4]
The use of this compound and other Pfp esters offers several advantages over other coupling reagents:
-
High Reactivity and Efficiency: Pfp esters are highly effective acylating agents, leading to rapid amide bond formation.[5]
-
Reduced Racemization: The use of pre-formed activated esters like this compound can minimize racemization, particularly for sensitive amino acids like histidine and cysteine.
-
Stability: Pfp esters exhibit greater stability towards spontaneous hydrolysis compared to other active esters, such as succinimidyl esters.[1]
-
Versatility: This reagent is suitable for both manual and automated peptide synthesis.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is a base-labile protecting group. It remains stable during the coupling reaction and can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[6][7]
Quantitative Data
The efficiency of Fmoc-amino acid pentafluorophenyl esters in peptide synthesis has been demonstrated in various studies. The following tables summarize key quantitative data related to their performance.
| Parameter | Value | Conditions | Reference |
| Coupling Time | 1-2 hours | Standard SPPS | [8] |
| Coupling Efficiency | >99% | Can be accelerated with HOBt | [8] |
| Racemization (His) | <0.5% | Fmoc-His(Trt)-OPfp | [8] |
| Racemization (Cys) | <1% | Fmoc-Cys(Trt)-OPfp | [8] |
Table 1: Performance Metrics of Fmoc-Amino Acid-OPfp Esters in SPPS.
| Coupling Reagent/Method | Typical Coupling Time | Coupling Efficiency | Notes | Reference |
| Fmoc-AA-OPfp | 1-2 hours | >99% | Can be accelerated with the addition of HOBt. | [8] |
| HBTU/DIPEA | 20-60 minutes | >99% | Can cause racemization with sensitive amino acids. | [8] |
| DIC/HOBt | 1-3 hours | >98% | A widely used and cost-effective method. | [8] |
| HATU/DIPEA | 5-20 minutes | >99.5% | Very fast and efficient, but can be more expensive. | [8] |
Table 2: Comparison of Coupling Reagents in SPPS.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in peptide synthesis. The following protocols provide a framework for its use in both solid-phase and flow-synthesis systems.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of an Fmoc-L-phenylalanine residue into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-L-phenylalanine pentafluorophenyl ester (this compound)
-
1-Hydroxybenzotriazole (HOBt) (optional, as an additive)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) in DMF. If using, add HOBt (2-3 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Flow Synthesis of a Dipeptide using this compound
This protocol describes a continuous flow system for the synthesis of a dipeptide, demonstrating the utility of Pfp esters in modern synthesis technologies.[4]
Materials:
-
Fmoc-L-phenylalanine pentafluorophenyl ester (this compound)
-
Amino acid tert-butyl ester (e.g., H-Ala-OtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Flow chemistry system with two plunger pumps and a cartridge reactor
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-polymer packed in the cartridge
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound (0.5 mmol) in anhydrous THF (5 mL) in a suitable vial (Solution A).
-
Prepare a solution of the amino acid tert-butyl ester (e.g., H-Ala-OtBu, 0.55 mmol) in anhydrous THF (5 mL) in a separate vial (Solution B).
-
-
Flow System Setup:
-
Equip the first plunger pump with the vial containing Solution A.
-
Equip the second plunger pump with the vial containing Solution B.
-
Connect the outlets of both pumps to a T-mixer, and the outlet of the mixer to the DBU-polymer packed cartridge.
-
-
Reaction Execution:
-
Set the flow rate for both pumps to deliver the solutions to the T-mixer, where they will combine and enter the cartridge. The reaction solution flows through the cartridge where the peptide bond is formed.
-
-
Product Collection and Work-up:
-
Collect the eluent from the cartridge.
-
Remove the THF using a rotary evaporator.
-
The resulting crude dipeptide can then be purified using standard chromatographic techniques.
-
Visualizing the Workflow
Diagrams illustrating the key processes in peptide synthesis provide a clear understanding of the experimental flow.
Solid-Phase Peptide Synthesis (SPPS) Workflow.
Flow Synthesis of a Dipeptide.
Conclusion
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester is a highly valuable and versatile reagent in modern peptide chemistry. Its high reactivity, stability, and the ability to minimize side reactions make it an excellent choice for the synthesis of a wide range of peptides, from simple dipeptides to complex biomolecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists, enabling the efficient and successful application of this powerful synthetic tool in their drug discovery and development endeavors.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. pschemicals.com [pschemicals.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Role of Pentafluorophenyl Esters in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of complex peptide chains for a vast array of applications, from therapeutic drug development to fundamental biological research. The efficiency and fidelity of peptide bond formation are paramount to the success of SPPS. Among the diverse activating agents available, pentafluorophenyl (PFP) esters of Nα-protected amino acids have carved out a significant niche, offering a compelling combination of high reactivity, stability, and suppression of common side reactions. This technical guide provides an in-depth exploration of the core principles, quantitative performance, and practical application of PFP esters in SPPS.
Core Principles of Pentafluorophenyl Ester Activation
The efficacy of pentafluorophenyl esters in promoting amide bond formation stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This property renders the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The pentafluorophenolate anion that is subsequently released is an excellent leaving group, further driving the reaction to completion. This mechanism allows for rapid and efficient peptide coupling under mild conditions.[1][2][3]
The use of pre-formed, stable PFP esters of Fmoc- or Boc-protected amino acids is a key strategy in SPPS. These activated esters are often stable, crystalline solids that can be prepared in advance, purified, and stored, which is a significant advantage over in-situ activation methods where the activating agent is introduced directly into the reaction vessel.[3][4] This pre-activation approach minimizes the exposure of the growing peptide chain to potentially harsh coupling reagents, thereby reducing the risk of side reactions.[3]
Quantitative Performance Analysis
Pentafluorophenyl esters consistently demonstrate superior performance in terms of reaction kinetics and coupling efficiency when compared to other active esters and even some onium salt-based reagents.
Table 1: Comparative Coupling Rates of Active Esters
| Active Ester | Abbreviation | Relative Coupling Rate |
| Pentafluorophenyl Ester | OPfp | 111 |
| Pentachlorophenyl Ester | OPcp | 3.4 |
| p-Nitrophenyl Ester | ONp | 1 |
Data compiled from kinetic studies demonstrating the significantly faster coupling rates of PFP esters.[1][5]
Table 2: Performance Comparison of PFP Esters with Common Coupling Reagents
| Coupling Reagent/Method | Typical Coupling Time | Typical Efficiency | Racemization Potential | Key Considerations |
| Pentafluorophenyl (PFP) Esters | 15-60 minutes | >99% | Very Low | Excellent for sterically hindered couplings; stable as solids. [4] |
| HBTU/DIPEA | 20-60 minutes | >99% | Moderate | Widely used and effective, but can cause racemization with sensitive amino acids. |
| HATU/DIPEA | 5-20 minutes | >99.5% | Low | Very fast and highly efficient, but more expensive. |
| DIC/HOBt | 1-3 hours | >98% | Low | Cost-effective and widely used method. |
This table provides a comparative overview of PFP esters against other common coupling reagents used in SPPS.[4]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes a general method for the synthesis of Fmoc-amino acid PFP esters using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
Fmoc-protected amino acid (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Fmoc-amino acid and pentafluorophenol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled solution and stir for 1 hour at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Evaporate the THF under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure Fmoc-amino acid PFP ester.
Protocol 2: Standard Coupling Cycle in SPPS using Fmoc-Amino Acid PFP Esters
This protocol outlines a typical cycle for coupling an Fmoc-amino acid PFP ester to a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid pentafluorophenyl ester (3.0 eq relative to resin loading)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.
-
Coupling: Dissolve the Fmoc-amino acid PFP ester in DMF and add it to the swollen, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the coupling time may be extended.
-
Monitoring Coupling Completion: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue/purple color indicates an incomplete reaction, while a yellow/colorless result signifies completion.[4]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Protocol 3: Ninhydrin (Kaiser) Test for Monitoring Coupling Completion
This colorimetric test is a rapid and reliable method to qualitatively assess the completion of a coupling reaction in SPPS.[4]
Reagents:
-
Solution A: 5% (w/v) ninhydrin in ethanol
-
Solution B: 80% (w/v) phenol in ethanol
-
Solution C: 2% (v/v) of 0.001M aqueous KCN in pyridine
Procedure:
-
Take a small sample of the resin beads (a few beads) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF and then DCM to remove any unreacted reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads in a small test tube.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A deep blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): A yellow or colorless solution indicates the absence of free primary amines and a successful coupling reaction.[4]
-
Mandatory Visualizations
References
The Strategic Advantage of Pre-activated Fmoc-Amino Acids in Peptide Synthesis: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the quest for efficiency, purity, and success in peptide synthesis is paramount. While the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is a well-established cornerstone, the method of carboxyl group activation presents a critical bifurcation point: in situ activation versus the use of pre-activated amino acid derivatives. This technical guide delves into the core advantages of employing pre-activated Fmoc-amino acids, offering a comprehensive overview of their impact on reaction kinetics, side reaction mitigation, and overall synthesis outcomes.
The conventional approach to peptide bond formation involves the in situ activation of the C-terminal carboxyl group of an incoming Fmoc-amino acid using a coupling reagent just prior to its introduction to the resin-bound peptide chain.[1][2] While effective, this method can be susceptible to side reactions and may be inefficient for challenging sequences. An alternative and often superior strategy involves the use of pre-activated Fmoc-amino acids. These are stable, isolable derivatives, such as active esters or acid fluorides, that do not require an additional activation step before coupling.[3][4] This seemingly subtle shift in methodology offers significant advantages in terms of reaction speed, efficiency, and the suppression of undesirable side products.
Core Advantages of Pre-activation
The use of pre-activated Fmoc-amino acids provides several key benefits over traditional in situ activation methods, primarily centered on enhanced reactivity, faster kinetics, and a significant reduction in common side reactions that plague peptide synthesis.
Enhanced Coupling Efficiency and Speed, Especially for Hindered Systems
One of the most significant advantages of pre-activated species is their heightened reactivity, which translates to faster and more complete coupling reactions. This is particularly crucial when incorporating sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid), where standard in situ methods often fail or require extended reaction times.[3][5]
Fmoc-Amino Acid Fluorides: These derivatives are exceptionally reactive, largely due to the small size and high electronegativity of the fluoride leaving group.[5] This allows for rapid acylation even with bulky amino components. Syntheses that were previously inaccessible by standard solid-phase methods, such as those involving multiple consecutive Aib residues, have been successfully achieved using Fmoc-amino acid fluorides with remarkably short coupling times.[5]
Fmoc-Amino Acid Pentafluorophenyl (OPfp) Esters: These are another class of highly reactive, yet stable and isolable, active esters.[4][6] They are routinely used in automated SPPS and can lead to rapid coupling, with microwave-assisted syntheses achieving completion in as little as 30-45 seconds.[4][7]
Mitigation of Racemization
Racemization of the chiral α-carbon is a critical issue in peptide synthesis, as it leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. The activation step is the primary source of racemization.[8][9] Pre-activated esters with well-defined structures and moderate reactivity play a crucial role in suppressing this side reaction.[10]
The mechanism of racemization involves the abstraction of the α-proton from the activated amino acid, which is facilitated by the electron-withdrawing nature of the activating group.[11] Using stable, pre-formed active esters can minimize the exposure of the activated amino acid to the basic conditions that promote proton abstraction, thereby reducing the extent of epimerization.[12] Fmoc-amino acid OPfp esters, for instance, are particularly useful in applications where racemization is a concern.[13] Studies have shown that racemization can be kept to 0.4% or less per synthesis cycle under optimized conditions.[9]
Suppression of Side Reactions
Beyond racemization, in situ activation can lead to several other undesirable side reactions. The use of pre-activated derivatives can circumvent many of these issues.
-
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidine cap that terminates the synthesis. This can be avoided by pre-activating the Fmoc-amino acid with the reagent before its addition to the resin, a step that is inherent when using pre-activated species.[14]
-
Nitrile Formation: When coupling Asparagine (Asn) and Glutamine (Gln) using standard carbodiimide-based activators, a common side reaction is the dehydration of the side-chain amide to a nitrile. Using pre-activated OPfp esters of Fmoc-Asn and Fmoc-Gln avoids this problem.[6]
-
N-acylurea Formation: A classic side reaction with carbodiimide reagents (e.g., DCC, DIC) is the formation of an N-acylurea byproduct, which is unreactive and contaminates the final product. Using pre-formed active esters eliminates the presence of the carbodiimide during the coupling step, thus preventing this side reaction.
Quantitative Performance Comparison
The selection of a coupling strategy often involves a trade-off between speed, cost, and purity. The following tables summarize quantitative data collated from various studies to provide a representative overview of the performance differences.
| Activation Method | Key Feature | Coupling Time | Racemization Risk | Suitability for Hindered Residues | Reference |
| In Situ (e.g., HATU/DIEA) | High reactivity, common in automated synthesis | 30-60 min | Moderate to High (esp. for Cys, His) | Good | [2][8] |
| In Situ (e.g., DIC/Oxyma) | Cost-effective, lower racemization | 1-2 hours | Low | Moderate | [15] |
| Pre-activated (Fmoc-AA-F) | Extremely high reactivity | < 45 min | Low | Excellent | [5] |
| Pre-activated (Fmoc-AA-OPfp) | Stable, isolable, highly reactive | 30-45 sec (microwave) to 1-2 hours | Low | Good | [6][7] |
| Side Reaction | In Situ Activation Risk | Pre-activated Species Advantage | Reference |
| Racemization | Present, dependent on reagent and base | Significantly reduced, especially with active esters | [8][13] |
| Guanidinylation (Uronium Reagents) | High, if pre-activation time is insufficient | Eliminated, as no free coupling reagent contacts the resin | |
| Nitrile Formation (Asn/Gln) | High with carbodiimides | Avoided with OPfp esters | [6] |
| N-acylurea Formation (Carbodiimides) | Present | Eliminated | [16] |
Key Chemical Pathways and Workflows
To visualize the concepts discussed, the following diagrams illustrate the core chemical processes.
Experimental Protocols
The following protocols provide a generalized methodology for the use of pre-activated Fmoc-amino acids in solid-phase peptide synthesis.
Protocol 1: Coupling Using Fmoc-Amino Acid Fluorides
This protocol is particularly effective for coupling sterically hindered amino acids.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat the treatment for an additional 15 minutes to ensure complete Fmoc group removal.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
-
Coupling: a. Dissolve the Fmoc-amino acid fluoride (2-3 equivalents relative to resin loading) in DCM. b. Add N,N-diisopropylethylamine (DIEA) (2-3 equivalents) to the solution. c. Immediately add the solution to the deprotected resin. d. Agitate the mixture at room temperature. For standard amino acids, 30-45 minutes is often sufficient. For hindered residues, a double coupling of 45 minutes each may be employed.[5]
-
Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once the test is negative (indicating no free amines), wash the resin as described in step 3.
-
Chain Elongation: Repeat the deprotection-coupling cycle for the subsequent amino acids in the sequence.
Protocol 2: Coupling Using Fmoc-Amino Acid Pentafluorophenyl (OPfp) Esters
This protocol is suitable for general SPPS and is advantageous for automated synthesis and for amino acids prone to side reactions.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling: a. Suspend the deprotected resin in DMF (approx. 10 mL per gram of resin). b. In a separate vial, dissolve the Fmoc-amino acid OPfp ester (3 equivalents) and an additive such as N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1-3 equivalents) in DMF.[13] The additive accelerates the coupling rate. c. Add the solution of the active ester and additive to the resin. d. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained. For microwave-assisted synthesis, coupling times can be dramatically reduced to a few minutes.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 x 1 min).
-
Chain Elongation: Repeat the deprotection-coupling cycle as required.
Conclusion
The use of pre-activated Fmoc-amino acids, particularly acid fluorides and active esters like OPfp, represents a significant strategic advantage in modern peptide synthesis. By providing highly reactive and stable intermediates, this approach accelerates coupling kinetics, enhances efficiency for challenging and sterically hindered residues, and critically, minimizes the risk of deleterious side reactions such as racemization and byproduct formation. For researchers in drug discovery and development, where the purity and integrity of synthetic peptides are non-negotiable, adopting a pre-activation strategy can lead to higher quality crude products, simplified purification, and ultimately, more reliable and reproducible synthetic outcomes. While in situ activation remains a viable and widely used technique, the evidence strongly supports the consideration of pre-activated derivatives as a superior choice for complex, sensitive, or high-stakes peptide syntheses.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Role of Fmoc-Phe-OPfp in Amide Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action, application, and performance of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) in amide bond formation. Special emphasis is placed on its utility in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols, quantitative performance data, and visual diagrams to support advanced research and development in peptide chemistry.
Core Principles: The Mechanism of Pentafluorophenyl Ester Activation
The efficacy of this compound as a coupling reagent is rooted in the chemical properties of the pentafluorophenyl (PFP) group. The five highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of an incoming amino acid or peptide chain.
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The lone pair of electrons from the nitrogen of the N-terminal amine attacks the highly electrophilic carbonyl carbon of the this compound ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The highly stable pentafluorophenolate anion is expelled as an excellent leaving group, resulting in the formation of a new, stable amide (peptide) bond.
The high reactivity of PFP esters leads to rapid and efficient coupling reactions, which is advantageous in minimizing or eliminating undesirable side reactions, such as racemization.
Quantitative Performance Data
Fmoc-amino acid pentafluorophenyl esters are recognized for their high reactivity and efficiency in peptide synthesis. While extensive tables detailing the performance of every individual OPfp-ester are not always available, the literature provides strong evidence of their superior performance relative to other active esters and their capacity to generate high-purity peptides.
Kinetic studies have demonstrated the superior coupling speed of PFP esters (OPfp) compared to pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters. This high rate of coupling is advantageous as it can minimize or eliminate undesirable side reactions. The relative coupling rate has been reported with a ratio of 111:3.4:1, respectively. Furthermore, the use of preformed Fmoc-amino acid pentafluorophenyl esters has been shown to produce crude peptides of high purity (>90%) for challenging sequences.
| Parameter | Value / Observation | Key Considerations |
| Relative Coupling Rate | OPfp >> OPcp > ONp (111 : 3.4 : 1) | Faster coupling minimizes side reactions like racemization. |
| Typical Crude Purity | >90% | Highly sequence-dependent, but demonstrates high efficiency.[1] |
| Coupling Time | 1-4 hours (manual SPPS) | Can be accelerated with additives like HOBt. |
| Racemization Potential | Very Low | Rapid aminolysis outcompetes oxazolone formation. |
| Stability | High | Crystalline solids, stable for storage and suitable for automated SPPS. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent application in a standard manual Solid-Phase Peptide Synthesis (SPPS) cycle.
Synthesis of this compound
This protocol describes a general method for preparing the activated ester from Fmoc-L-phenylalanine using a carbodiimide coupling agent.
Materials:
-
Fmoc-L-phenylalanine (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a clean, dry round-bottom flask, dissolve Fmoc-L-phenylalanine (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DIC (1.1 eq) to the cooled, stirring solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.
-
Continue stirring for an additional 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a white, crystalline solid.
Manual SPPS using this compound
This protocol outlines a single coupling cycle for adding an Fmoc-Phe residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq, e.g., 0.1 mmol scale)
-
This compound (3.0 eq, 0.3 mmol)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended, 3.0 eq, 0.3 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) solution in DMF
-
Dichloromethane (DCM), peptide synthesis grade
Experimental Workflow Diagram:
Procedure:
-
Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Wash with DMF and allow to swell for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.
-
Add this solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Water, 2.5% Triisopropylsilane).
Conclusion
This compound is a highly effective and reliable reagent for the incorporation of phenylalanine residues during peptide synthesis. Its mechanism of action, driven by the excellent leaving group properties of the pentafluorophenolate anion, ensures rapid and efficient amide bond formation with minimal side reactions. The stability and high reactivity of Fmoc-amino acid pentafluorophenyl esters make them well-suited for both manual and automated Solid-Phase Peptide Synthesis, contributing to the successful generation of high-purity peptides for research, diagnostics, and therapeutic development.
References
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique characteristic of being stable under acidic conditions while being readily removable under mild basic conditions.[2][3] This orthogonality allows for the selective deprotection of the N-terminal α-amino group of a growing peptide chain without affecting the acid-labile protecting groups on amino acid side chains or the linkage to the solid support.[2][4] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data on its manipulation, and a discussion of its applications and associated challenges.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis is rooted in its chemical structure and the resulting reaction mechanisms for its introduction and removal.
Fmoc Protection of Amino Acids
The Fmoc group is introduced to the α-amino group of an amino acid, forming a carbamate linkage.[5] This is typically achieved by reacting the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][6] Fmoc-OSu is generally preferred as it is more stable and minimizes the formation of dipeptide byproducts.[2][5]
Diagram: Fmoc Protection of an Amino Acid
Caption: General scheme for the protection of an amino acid with Fmoc-OSu.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is the critical step that allows for the stepwise elongation of the peptide chain. This process is a base-catalyzed β-elimination reaction.[7] The electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic.[5][7] A mild base, typically a secondary amine like piperidine, abstracts this acidic proton, leading to the formation of a carbanion intermediate.[6][7] This is followed by a rapid elimination that cleaves the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[8] The excess amine in the reaction mixture then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.[7][8]
Diagram: Mechanism of Fmoc Deprotection
Caption: Stepwise mechanism of Fmoc group removal by piperidine.
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc deprotection is influenced by the choice of base, solvent, and the specific amino acid residue. The following tables summarize key quantitative data for easy comparison.
Table 1: Common Reagents for Fmoc Deprotection
| Reagent | Concentration in DMF | Typical Deprotection Time | Notes |
| Piperidine | 20-50% (v/v) | 15-30 minutes | The most common and efficient reagent.[1][9] |
| Piperazine/DBU/Formic Acid | 5% / 1% / 1% | Variable | An alternative to piperidine.[10] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% | Shorter than piperidine | A stronger, non-nucleophilic base; can increase risk of side reactions.[11] |
| Morpholine | 50% | Slower than piperidine | A milder base, sometimes used to minimize side reactions.[12] |
Table 2: Deprotection Kinetics of Fmoc-Amino Acids
The rate of Fmoc removal can vary depending on the amino acid. For instance, deprotection of Fmoc-L-Arginine(Pbf)-OH is generally slower than that of Fmoc-L-Leucine-OH.[13]
| Amino Acid | Deprotection Reagent (in DMF) | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |
| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |
| Fmoc-L-Leucine-OH | 20% Piperidine (PP) | ~80 | >95 | >99 |
| Fmoc-L-Leucine-OH | 20% Piperazine (PZ) | ~80 | >95 | >99 |
| Fmoc-L-Arginine(Pbf)-OH | 20% 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine (PP) | <40 | ~70 | >90 |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperazine (PZ) | <30 | ~60 | ~85 |
Data interpreted from graphical representations in the source.[13]
Experimental Protocols
Detailed and consistent methodologies are crucial for successful peptide synthesis using Fmoc chemistry.
Protocol 1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[5]
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[5]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5]
-
Acidification and Isolation: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid. The Fmoc-amino acid will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.[5]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
The SPPS cycle is an iterative process of deprotection, washing, coupling, and washing.
Diagram: SPPS Workflow
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. genscript.com [genscript.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. chimia.ch [chimia.ch]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Phe-OPfp stability and recommended storage conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp). A thorough understanding of these factors is critical for ensuring the integrity of this reagent, leading to reproducible results in peptide synthesis and other applications in drug development.
Physicochemical Properties and Stability Profile
This compound is a white to off-white crystalline solid widely used as an activated amino acid in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient amide bond formation. A key advantage of Pfp esters is their enhanced stability, particularly towards hydrolysis, when compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2]
General Stability Characteristics
Pentafluorophenyl esters, in general, exhibit greater stability than many other classes of active esters. This increased stability is attributed to the electron-withdrawing nature of the fluorine atoms, which stabilizes the ester linkage. However, like all active esters, this compound is susceptible to degradation over time, primarily through hydrolysis of the ester and premature cleavage of the Fmoc protecting group.
Degradation Pathways
The primary degradation pathways for this compound include:
-
Hydrolysis of the Pentafluorophenyl Ester: Exposure to moisture can lead to the hydrolysis of the active ester, yielding Fmoc-Phe-OH and pentafluorophenol. This reduces the coupling efficiency of the reagent.
-
Cleavage of the Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile. Trace amounts of basic impurities in solvents or on storage container surfaces can lead to the premature removal of the Fmoc group, resulting in the formation of H-Phe-OPfp. This can lead to undesired side reactions during peptide synthesis.[3]
-
Thermal Degradation: Elevated temperatures can accelerate both the hydrolysis of the Pfp ester and the cleavage of the Fmoc group.[4]
Recommended Storage Conditions
Proper storage is paramount to maintain the purity and reactivity of this compound. The following conditions are recommended based on general guidelines for Fmoc-protected amino acids and active esters.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Long-term (Solid): -20°C[5] Short-term (Solid): 2-8°C[6] | Reduces the rate of thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture, thereby preventing hydrolysis of the pentafluorophenyl ester. |
| Light | Protect from light by storing in an amber vial or in a dark location. | The fluorenyl moiety of the Fmoc group can be susceptible to photolytic degradation. |
| Container | Use a tightly sealed, clean, and dry container. | Prevents contamination from moisture and other atmospheric components. |
| Form | Store as a solid powder. Prepare solutions fresh before use. | Solutions, particularly in solvents like DMF, are more prone to degradation than the solid material.[7] |
| Handling | Handle in a dry, well-ventilated area. Avoid repeated opening and closing of the container in a humid environment. | Minimizes exposure to moisture and atmospheric contaminants. Aliquoting the solid into smaller, single-use vials is good practice. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability assessments. The following are detailed methodologies for key experiments.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting any degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, such as Fmoc-Phe-OH and H-Phe-OPfp.
Materials:
-
This compound
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Monitor for the appearance of new peaks over time, which may correspond to degradation products.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.[1]
Objective: To generate and identify the degradation products of this compound under acidic, basic, oxidative, and thermal stress.
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize an aliquot with 0.1 M NaOH and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Incubate the solution at room temperature for 1 hour.
-
Neutralize an aliquot with 0.1 M HCl and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in acetonitrile and add 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours.
-
Analyze an aliquot by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 105°C for 48 hours.
-
Dissolve a portion of the stressed solid in acetonitrile and analyze by HPLC.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for assessing the stability and determining the shelf-life of this compound.
Caption: Primary degradation pathways for this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in peptide synthesis and drug development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, the integrity of the reagent can be maintained. Furthermore, the implementation of robust analytical methods, such as stability-indicating HPLC and forced degradation studies, allows for the continuous monitoring of purity and the identification of potential degradation products. This comprehensive approach ensures the reliability and reproducibility of synthetic processes that utilize this compound.
References
The Solubility Profile of Fmoc-Phe-OPfp: A Technical Guide for Researchers
This guide provides an in-depth analysis of the solubility of N-α-Fmoc-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), a critical activated ester used in solid-phase peptide synthesis (SPPS). Understanding its solubility in various organic solvents is paramount for efficient stock solution preparation, reaction kinetics, and overall synthesis success. This document outlines known solubility data, provides a general experimental protocol for solubility determination, and illustrates the reagent's role in the SPPS workflow.
Solubility of this compound: A Comparative Analysis
The solubility of this compound is highest in polar aprotic solvents, which are capable of solvating the large, protected amino acid derivative. N,N-Dimethylformamide (DMF) is the most commonly cited solvent for dissolving this compound and related activated esters, offering excellent solvation properties that are ideal for peptide coupling reactions. While precise quantitative data across a wide range of solvents is not always published in a consolidated format, the following table summarizes typical solubility behavior based on supplier technical data sheets and common laboratory use.
Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Name | Abbreviation | Formula | Solvent Type | Reported Solubility (at 25 °C) | Notes |
| N,N-Dimethylformamide | DMF | C₃H₇NO | Polar Aprotic | > 100 mg/mL | The preferred solvent for SPPS coupling reactions. Forms stable solutions. |
| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | Polar Aprotic | > 100 mg/mL | An alternative to DMF, often used for difficult sequences. |
| Dichloromethane | DCM | CH₂Cl₂ | Polar Aprotic | Soluble | Commonly used in peptide synthesis for washing steps and some coupling protocols. |
| Tetrahydrofuran | THF | C₄H₈O | Polar Aprotic | Sparingly Soluble | Generally not recommended for creating concentrated stock solutions. |
| Acetonitrile | ACN | C₂H₃N | Polar Aprotic | Sparingly Soluble | Limited use for dissolving this compound in coupling reactions. |
| Diethyl Ether | Et₂O | (C₂H₅)₂O | Non-polar | Insoluble | Used as a non-solvent for precipitation and washing of final peptide products. |
| Hexanes | C₆H₁₄ | Non-polar | Insoluble | Not a suitable solvent for this reagent. |
Experimental Protocol: Determining Solubility
The following is a standardized protocol for determining the equilibrium solubility of a compound like this compound in a specific solvent at a controlled temperature.
Objective: To determine the saturation point of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., DMF, analytical grade)
-
Analytical balance (± 0.01 mg precision)
-
Vials with screw caps (e.g., 2 mL HPLC vials)
-
Thermostatic shaker or incubator capable of maintaining 25 °C ± 0.5 °C
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to 25 °C. Allow the mixture to shake for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Sample Filtration: After equilibration, let the vial stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Dilution and Analysis: Create a precise dilution of the saturated filtrate. Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer (measuring absorbance at the characteristic wavelength for the Fmoc group, ~265 nm or ~301 nm).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final value, typically expressed in mg/mL or mol/L, represents the solubility of this compound in that solvent at 25 °C.
This experimental workflow can be visualized as a clear sequence of steps, from preparation to final analysis.
Caption: Workflow for determining the solubility of this compound.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is an activated ester of Fmoc-L-phenylalanine. The pentafluorophenyl (Pfp) group is a highly effective leaving group, facilitating the acylation of the free N-terminal amine of the growing peptide chain attached to a solid support. The high solubility of this compound in DMF is crucial for this process, as it allows for the preparation of concentrated solutions that drive the coupling reaction to completion efficiently. The general SPPS cycle, where this reagent is used, involves sequential deprotection and coupling steps.
In-Depth Technical Guide to CAS 86060-92-6: Fmoc-Phe-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 86060-92-6, identified as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, commonly abbreviated as Fmoc-Phe-OPfp. This reagent is a cornerstone in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the amino acid L-phenylalanine into peptide chains.[1]
The strategic use of the Fmoc protecting group for the α-amino function, combined with the highly activated pentafluorophenyl ester at the C-terminus, makes this compound a highly efficient building block for the synthesis of a wide array of peptides, from simple sequences to complex therapeutic molecules.[2] This guide will delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and application, discuss its role in the generation of biologically active peptides, and present key analytical and spectroscopic data.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure is characterized by the presence of the bulky, base-labile Fmoc group, the L-phenylalanine residue, and the electron-withdrawing pentafluorophenyl ester, which serves as an excellent leaving group during the coupling reaction in peptide synthesis.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 86060-92-6 | [3] |
| Molecular Formula | C₃₀H₂₀F₅NO₄ | [3] |
| Molecular Weight | 553.5 g/mol | [3] |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | [3] |
| Synonyms | Fmoc-L-Phe-OPfp, N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester | [3] |
| Melting Point | 149-151 °C | [4] |
| Solubility | Soluble in DMSO (≥58.1 mg/mL) and ethanol (≥2.64 mg/mL with warming); insoluble in water. | [5] |
| Storage | Store at -20°C to 8°C in a dry, well-ventilated place. | [4][5] |
Synthesis and Purification
The synthesis of this compound involves the esterification of Fmoc-L-phenylalanine (Fmoc-Phe-OH) with pentafluorophenol. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid of Fmoc-Phe-OH.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fmoc-L-phenylalanine (Fmoc-Phe-OH)
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent
-
Ethyl acetate or Dichloromethane (DCM) as solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
Procedure:
-
In a clean, dry round-bottom flask, dissolve Fmoc-L-phenylalanine (1 equivalent) in ethyl acetate or DCM.
-
Add pentafluorophenol (1.1 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield pure this compound.
Purification and Quality Control
The purity of the synthesized this compound is crucial for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity.
Table 2: Analytical Methods for Quality Control
| Analytical Method | Purpose | Typical Specifications | Reference(s) |
| Reversed-Phase HPLC | To determine chemical purity and identify impurities. | ≥98.0% | [6][7] |
| Chiral HPLC | To ensure the absence of the D-enantiomer (enantiomeric purity). | ≥99.0% ee | [6] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Matches theoretical mass | [6] |
| ¹H and ¹³C NMR | To confirm the chemical structure. | Matches expected spectrum | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in the Fmoc/tBu strategy of SPPS. The pentafluorophenyl ester is highly activated, leading to efficient and rapid coupling to the free N-terminal amine of a growing peptide chain on a solid support.[2]
General Workflow of SPPS using this compound
The SPPS cycle involves a series of steps that are repeated for the addition of each amino acid.
Caption: General workflow of a single Fmoc-SPPS cycle.
Experimental Protocol: Incorporation of this compound in SPPS
This protocol describes a single coupling cycle for adding a phenylalanine residue to a peptide chain on a Rink Amide resin.
Materials:
-
Rink Amide resin with a free N-terminal amine
-
This compound (CAS 86060-92-6)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the resin is pre-loaded with an Fmoc-protected amino acid, treat it with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10-15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[8]
-
Coupling: Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).[8]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[8]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Role in Biologically Active Peptides and Signaling Pathways
This compound serves as a building block for a vast number of biologically active peptides. The incorporation of phenylalanine can be critical for the peptide's structure, receptor binding, and overall function. While this compound itself does not directly modulate signaling pathways, the peptides synthesized using it can have profound biological effects.
For instance, peptides containing phenylalanine are known to be involved in various signaling pathways. An example is the synthesis of analogs of antimicrobial peptides (AMPs). Many AMPs have a cationic and amphipathic nature, and the hydrophobic phenylalanine residue is crucial for their interaction with and disruption of bacterial cell membranes.
Caption: Generalized mechanism of action for an antimicrobial peptide.
The synthesis of such peptides using this compound allows researchers to create novel antimicrobial agents to combat antibiotic resistance. The efficiency of this compound is particularly valuable in these syntheses, ensuring high yields of the desired peptide for biological testing.
Spectroscopic Data
The characterization of this compound relies on various spectroscopic techniques. Below are the expected characteristic data.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Expected chemical shifts (ppm) in DMSO-d₆: ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~7.2-7.3 (m, 5H, Phe aromatic), ~4.3 (m, 1H, α-CH), ~4.2 (m, 3H, Fmoc CH+CH₂), ~3.1 (m, 2H, β-CH₂). | Predicted based on[1][11] |
| ¹³C NMR | Expected chemical shifts (ppm) in DMSO-d₆: ~171 (C=O, ester), ~156 (C=O, carbamate), aromatic region (120-145), ~66 (Fmoc CH₂), ~56 (α-CH), ~47 (Fmoc CH), ~37 (β-CH₂). | Predicted based on[1][10] |
| FT-IR | Characteristic peaks (cm⁻¹): ~3300 (N-H stretch), ~3060 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1780 (C=O stretch, ester), ~1720 (C=O stretch, carbamate), ~1530 (N-H bend). | Predicted based on[12][13][14] |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 554.14 | [3] |
Safety and Handling
This compound should be handled in a well-ventilated area or a fume hood, especially when in powdered form, to avoid inhalation. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[9] It may cause skin irritation. In case of contact, wash the affected area with soap and water. All waste should be disposed of as chemical waste according to local regulations.
Conclusion
This compound (CAS 86060-92-6) is a highly effective and widely used activated amino acid derivative for the incorporation of L-phenylalanine in solid-phase peptide synthesis. Its high reactivity, facilitated by the pentafluorophenyl ester, ensures efficient coupling and high yields of the desired peptides. This technical guide has provided a comprehensive overview of its properties, synthesis, application, and analysis, serving as a valuable resource for researchers and professionals in the fields of peptide chemistry, drug discovery, and materials science. The reliable performance of this compound continues to contribute significantly to the advancement of peptide-based research and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C30H20F5NO4 | CID 2733280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 96.0 86060-92-6 [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum [chemicalbook.com]
- 11. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Alchemist's Choice: An In-depth Technical Guide to Active Esters for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the creation of peptides—the building blocks of proteins—demands precision, efficiency, and the suppression of unwanted side reactions. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this field, and at the heart of this technique lies the critical step of peptide bond formation. This guide delves into the core of SPPS: the use of active esters. These reactive intermediates offer a powerful strategy for achieving high-purity peptides, particularly when navigating challenging sequences and aiming to minimize racemization. This document provides a comprehensive overview of the types of active esters, their mechanisms of action, quantitative comparisons of their performance, and detailed experimental protocols for their application.
The Principle of Active Ester Chemistry in SPPS
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] Each coupling cycle requires the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of an amide (peptide) bond with the free N-terminal amine of the resin-bound peptide.
Active esters serve as pre-activated or in situ-generated intermediates where the carboxyl group of an N-protected amino acid is converted into a more reactive form.[2] This is typically achieved by replacing the hydroxyl group of the carboxylic acid with a good leaving group, which is an electron-withdrawing moiety.[3] This increased electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack by the amino group of the growing peptide chain.[3]
The use of well-defined, and often isolable, active esters can lead to cleaner reactions and reduce the extent of side reactions compared to some other activation methods.[2] However, a trade-off exists between reactivity and stability; highly reactive esters may be less stable for storage.[4]
Types of Active Esters in Modern SPPS
A variety of active esters have been developed and are employed in SPPS, broadly categorized into pre-formed esters and those generated in situ.
Pre-formed Active Esters
These are synthesized and purified before their use in SPPS. They offer the advantage of being well-characterized, which can lead to very clean coupling reactions.
-
Pentafluorophenyl (Pfp) Esters: Fmoc-amino acid-OPfp esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group.[5] They are stable enough to be isolated, purified, and stored, providing a convenient alternative to in situ activation.[5] Pfp esters are particularly effective for coupling sterically hindered amino acids and for reducing racemization, especially for sensitive residues like cysteine and histidine.[1][5]
-
N-Hydroxysuccinimide (OSu) Esters: OSu esters are another class of popular, isolable active esters.[3] While historically significant, their reactivity is generally lower than that of Pfp esters.
-
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt) Esters: These esters are also highly reactive and have been used successfully in SPPS.
In Situ Generated Active Esters
These active esters are formed in the reaction vessel immediately prior to or during the coupling step. This is the most common strategy in modern automated SPPS. The formation of these esters is mediated by coupling reagents, often in the presence of an additive.
-
Benzotriazole-based Esters (OBt and OAt):
-
1-Hydroxybenzotriazole (HOBt): For decades, HOBt has been a cornerstone additive in carbodiimide-mediated couplings (e.g., with DIC or DCC). It reacts with the initially formed O-acylisourea intermediate to generate the more reactive and less racemization-prone OBt active ester.[6] Coupling reagents like HBTU and TBTU are uronium/aminium salts that directly incorporate the HOBt moiety to generate OBt esters.[7]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a superior alternative to HOBt.[8][9] The nitrogen atom at the 7-position of the ring further increases the reactivity of the resulting OAt active ester, leading to enhanced coupling efficiency and superior racemization suppression.[8][9] Reagents like HATU are based on HOAt.[9]
-
-
Oxime-based Esters (Oxyma):
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®): OxymaPure has emerged as an excellent, non-explosive alternative to benzotriazole-based additives.[6][10] It forms highly reactive oxime esters that are very effective at promoting fast coupling reactions while minimizing racemization.[10][11] The coupling reagent COMU is an aminium salt derived from OxymaPure.
-
Quantitative Comparison of Active Ester Performance
The choice of activating agent and additive can significantly impact coupling efficiency and the stereochemical purity of the final peptide. The following tables summarize comparative data for different active ester strategies.
Table 1: Comparison of Coupling Additives on Racemization
| Peptide Fragment Synthesis | Coupling Additive | % D-Isomer (Racemization) | Reference |
| Z-Phg-Pro-NH₂ | HOBt | 9.3% | [10] |
| HOAt | 3.3% | [10] | |
| OxymaPure | 1.0% | [10] | |
| Z-Phe-Val-Pro-NH₂ | HOBt | 8.9% | [10] |
| HOAt | 2.1% | [10] | |
| OxymaPure | 3.8% | [10] | |
| H-Gly-His-Phe-NH₂ | HOBt | 5.1% | [10] |
| HOAt | 1.9% | [10] | |
| OxymaPure | 3.0% | [10] | |
| H-Gly-Cys-Phe-NH₂ | HOBt | 0.2% | [10] |
| HOAt | 0.1% | [10] | |
| OxymaPure | 0.1% | [10] |
Table 2: Purity of a Difficult Pentapeptide Sequence (H-Tyr-Aib-Aib-Phe-Leu-NH₂) Synthesis
| Coupling Reagent/Additive | Desired Pentapeptide (%) | des-Aib Tetrapeptide (%) | Reference |
| DIC/HOBt | 8.4% | 83.1% | [10] |
| DIC/HOAt | 37.5% | 60.2% | [10] |
| DIC/OxymaPure | 42.8% | 50.4% | [10] |
Data indicates that for many applications, HOAt and OxymaPure offer superior performance in suppressing racemization and improving coupling efficiency for challenging sequences compared to the traditional HOBt.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of active esters in Fmoc-based SPPS.
Protocol 1: Preparation of an Fmoc-Amino Acid Pentafluorophenyl (Pfp) Ester
This protocol describes a general procedure for the synthesis of a pre-formed active ester.
Materials:
-
Fmoc-protected amino acid
-
Pentafluorophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable solvent such as a mixture of DCM and EtOAc.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a solvent system such as EtOAc/hexanes to obtain the pure Fmoc-amino acid-OPfp ester.
-
Confirm the product identity and purity by NMR and mass spectrometry.
Protocol 2: Standard SPPS Cycle using in situ Active Ester Formation (HATU/HOAt Activation)
This protocol outlines a typical cycle for adding one amino acid to a growing peptide chain on a solid support using a modern, highly efficient activation method.
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) - Note: HATU is the aminium salt of HOAt, so additional HOAt is often included but not always necessary.
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
Solid-phase synthesis vessel with a filter
-
Shaker or nitrogen bubbler for mixing
Procedure:
Step 1: Resin Swelling (Initial Step)
-
Place the desired amount of resin in the synthesis vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[12]
-
Drain the solvent.
Step 2: Fmoc Deprotection
-
Add the 20% piperidine/DMF solution to the swelled resin.
-
Agitate for 5 minutes.[9]
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[9][12]
-
Drain the solution and wash the resin thoroughly with DMF (5 times, 1 minute each) to remove all traces of piperidine.[9]
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., 4.5 equivalents) and HATU (e.g., 4.5 equivalents) in DMF.[9]
-
Add DIPEA (e.g., 9.0 equivalents) to the amino acid solution and mix briefly. This initiates the formation of the OAt active ester.[9]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[9]
-
Agitate the reaction mixture at room temperature. Coupling times can range from 10 minutes to several hours. For standard couplings, 30-60 minutes is often sufficient. For difficult or sterically hindered amino acids, the reaction time can be extended.[9][12]
-
To monitor the completion of the coupling, a small sample of the resin can be taken and subjected to a qualitative test (e.g., the Kaiser ninhydrin test) to detect any remaining free primary amines.
Step 4: Washing
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[12]
This completes one cycle of amino acid addition. The process (Steps 2-4) is repeated for each subsequent amino acid in the desired peptide sequence.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin extensively with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and the resin's linker (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).[3]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.
Visualizing the Chemistry: Diagrams and Workflows
General Workflow of Solid-Phase Peptide Synthesis
Caption: A schematic overview of the repetitive cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Mechanism of Peptide Bond Formation via an Active Ester
Caption: The nucleophilic attack of the peptide's N-terminal amine on the active ester carbonyl.
In Situ Formation of Active Esters
Caption: The process of generating a reactive ester intermediate within the reaction vessel.
Racemization via Oxazolone Formation
Caption: A major pathway for loss of stereochemical integrity during peptide coupling.
References
- 1. peptide.com [peptide.com]
- 2. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. oxymapure.com [oxymapure.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe-OPfp Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Phe-OPfp (N-α-Fmoc-L-phenylalanine pentafluorophenyl ester). The use of pre-activated pentafluorophenyl esters like this compound offers a streamlined approach to peptide synthesis by eliminating the need for in situ activation, which can simplify the coupling step and potentially reduce side reactions.[1][2]
This protocol outlines the standard steps of Fmoc-SPPS, including resin preparation, Fmoc deprotection, coupling of this compound, and final cleavage of the peptide from the resin.
Experimental Protocols
The following protocols are based on established Fmoc/tBu solid-phase peptide synthesis strategies.[3]
1. Resin Preparation and Swelling
The choice of resin is critical and depends on whether the C-terminus of the final peptide is to be an acid or an amide.[4][5] For a C-terminal amide, Rink Amide resin is a suitable choice.[4][5]
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) into a reaction vessel.[4]
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), at a ratio of approximately 10 mL per gram of resin.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation to ensure uniform swelling and accessibility of the reactive sites.[6][7]
-
Drain the solvent from the reaction vessel.
-
2. Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.[8][9] This is typically achieved using a solution of piperidine in DMF.[8][9][10]
-
Procedure:
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[4][10]
-
Agitate the mixture for an initial 3 minutes and then drain the solution.[6]
-
Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 10-15 minutes to ensure complete deprotection.[6][10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.[6]
-
3. Coupling of this compound
This compound is a pre-activated amino acid derivative, which simplifies the coupling process as no additional coupling reagents are required for activation.[1][2] The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient amide bond formation.[2]
-
Procedure:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in DMF. The addition of 1-hydroxybenzotriazole (HOBt) is often recommended to increase the reaction rate.[11]
-
Add the this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[6]
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.[6]
-
If the coupling is incomplete, the reaction time can be extended, or the coupling step can be repeated.[6]
-
After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
4. Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[12]
-
Procedure:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF, followed by DCM, and then methanol, and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[13] For peptides containing sensitive residues like Cys, Met, Trp, or Tyr, specific cleavage cocktails with additional scavengers are recommended.[13][14][15]
-
Suspend the dry peptide-resin in the cleavage cocktail (e.g., 10-30 mL per gram of resin).[14]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with gentle agitation.[6][14]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.[6][14]
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.[14]
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[6]
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following tables summarize key quantitative data for the this compound solid-phase peptide synthesis protocol.
Table 1: Reagents and Solvents for Fmoc-SPPS
| Step | Reagent/Solvent | Concentration/Ratio | Purpose |
| Resin Swelling | DMF or DCM | ~10 mL/g of resin | To swell the resin and expose reactive sites |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | 20% | Removal of the Fmoc protecting group[4][10] |
| Coupling | This compound | 1.5-3 equivalents | Phenylalanine source with activated ester |
| Coupling | HOBt | 1 equivalent (optional) | To accelerate the coupling reaction[11] |
| Cleavage | Trifluoroacetic Acid (TFA) | 95% (in cocktail) | Cleavage of peptide from resin and removal of side-chain protecting groups[12] |
| Cleavage Scavengers | Water, TIS, EDT, etc. | 2.5-5% (in cocktail) | To scavenge reactive cationic species generated during cleavage[13][14] |
| Peptide Precipitation | Cold Diethyl Ether | Large excess | To precipitate the cleaved peptide[6] |
Table 2: Reaction Conditions and Durations
| Step | Duration | Temperature | Agitation |
| Resin Swelling | 30-60 minutes | Room Temperature | Gentle |
| Fmoc Deprotection (Step 1) | 3 minutes | Room Temperature | Gentle |
| Fmoc Deprotection (Step 2) | 10-15 minutes | Room Temperature | Gentle |
| Coupling | 1-2 hours | Room Temperature | Gentle |
| Cleavage | 2-3 hours | Room Temperature | Gentle |
Mandatory Visualization
The following diagram illustrates the general workflow for a single cycle of Fmoc solid-phase peptide synthesis.
Caption: Workflow for one cycle of Fmoc solid-phase peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual Peptide Coupling Using Fmoc-Phe-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone technique for the chemical synthesis of peptides. A critical step in this iterative process is the efficient formation of a peptide bond between the incoming Fmoc-protected amino acid and the N-terminal amine of the growing peptide chain attached to a solid support. Fmoc-Phe-OPfp (N-α-Fmoc-L-phenylalanine pentafluorophenyl ester) is a pre-activated amino acid derivative designed to enhance the efficiency and success rate of this coupling step.
The pentafluorophenyl (Pfp) ester is a highly reactive leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1][2][3] This inherent reactivity makes the carbonyl carbon of the ester highly susceptible to nucleophilic attack by the free amine of the peptide chain, facilitating rapid and efficient peptide bond formation.[1][4] Kinetic studies have shown that Pfp esters couple significantly faster than other active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[1][3] The use of pre-activated esters like this compound can also minimize side reactions and racemization that may occur during in-situ activation steps.[2][5]
These application notes provide a detailed protocol for the manual coupling of this compound in SPPS, along with supporting data and troubleshooting guidelines.
Data Presentation
The high reactivity of pentafluorophenyl esters generally leads to high coupling efficiencies and rapid reaction times. While exact quantitative data can be sequence and condition-dependent, the following table summarizes the expected performance characteristics of this compound based on available literature.
| Parameter | Value/Range | Key Considerations & References |
| Relative Coupling Rate | OPfp >> OPcp > ONp (111 : 3.4 : 1) | The pentafluorophenyl ester provides a significantly faster coupling reaction compared to other common active esters.[1][3] |
| Typical Coupling Time | 1 - 4 hours | Reaction time can be influenced by steric hindrance of the N-terminal amino acid on the resin and the concentration of reactants. Monitoring with a Kaiser test is recommended.[6][7] |
| Coupling Efficiency | >99% (Typical) | High efficiency is generally achieved due to the high reactivity of the Pfp ester. For difficult couplings, a double coupling strategy can be employed.[6][] |
| Racemization Risk | Low | The use of pre-activated esters like this compound is a recommended method for incorporating amino acids prone to racemization.[2] |
| Additive (e.g., HOBt) | Optional | The addition of 1-hydroxybenzotriazole (HOBt) has been recommended to further increase the reactivity of Pfp esters, though they are highly reactive on their own.[5][9] |
Experimental Protocols
This section provides a detailed methodology for a standard manual coupling cycle involving this compound on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different synthesis scales.
Materials and Reagents
-
This compound
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Manual peptide synthesis vessel (with a frit)
-
Shaker or vortexer
-
Kaiser test kit
Protocol 1: Manual Peptide Coupling Cycle with this compound
This protocol describes a single cycle of deprotection and coupling.
1. Resin Preparation and Swelling:
- Place the peptide-resin (0.1 mmol) in a manual synthesis vessel.
- Add DMF (5-10 mL) to swell the resin for at least 30-60 minutes with gentle agitation.[3]
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 3-5 minutes and drain.
- Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 15-20 minutes.[7]
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.[]
3. This compound Coupling:
- In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (approx. 2-3 mL). If using an additive, also dissolve HOBt (3 equivalents, 0.3 mmol) in this solution.
- Add the this compound solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-4 hours.[6][7]
4. Monitoring the Coupling Reaction:
- After the desired coupling time, take a small sample of resin beads (a few beads) and perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines.[6][10]
- A negative Kaiser test (yellow/colorless beads) indicates a complete coupling reaction.[10]
- If the Kaiser test is positive (blue/purple beads), extend the coupling time for another 1-2 hours or consider a double coupling (repeating step 3 with fresh reagents).[6]
5. Washing:
- Once the coupling is complete (negative Kaiser test), drain the coupling solution.
- Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to remove any excess reagents and byproducts.
- The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This qualitative test is crucial for ensuring the efficiency of each coupling step.[10]
1. Reagent Preparation:
- Reagent A: 5 g ninhydrin in 100 mL ethanol.
- Reagent B: 80 g phenol in 20 mL ethanol.
- Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
2. Procedure:
- Take a small sample of resin beads (10-15 beads) in a small glass test tube.
- Add 2-3 drops of each reagent (A, B, and C) to the test tube.
- Heat the test tube at 100-110°C for 3-5 minutes.[10]
- Observe the color of the beads and the solution.
3. Interpretation of Results:
- Positive Result (Incomplete Coupling): Dark blue or purple beads/solution indicates the presence of free primary amines.[10]
- Negative Result (Complete Coupling): Yellow or colorless beads/solution indicates the absence of free primary amines and a successful coupling.[10]
Mandatory Visualizations
Caption: Workflow for a single manual peptide coupling cycle using this compound.
Caption: Troubleshooting decision tree for incomplete coupling with this compound.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Incomplete reaction: Coupling time may be insufficient, especially for sterically hindered sequences. 2. Poor resin swelling: Inadequate swelling can limit reagent access to reactive sites. 3. Degraded reagents: this compound or solvents may be degraded. 4. Incomplete Fmoc deprotection: Residual Fmoc groups will block the coupling reaction. | 1. Extend coupling time: Increase the reaction time to 4 hours or even overnight. Perform a double coupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of this compound.[6] 2. Ensure the resin is fully swollen in DMF for at least 30-60 minutes before the first deprotection. 3. Use high-purity, anhydrous solvents and fresh this compound. 4. Ensure the two-step Fmoc deprotection is performed as described and that all piperidine is washed away before coupling. |
| Low final peptide yield or purity | 1. Repetitive incomplete couplings: Accumulation of deletion sequences due to incomplete coupling at one or more steps. 2. Side reactions: Although minimized with OPfp esters, side reactions can still occur. | 1. Monitor every coupling step: Perform a Kaiser test after each coupling to ensure the reaction goes to completion before proceeding. 2. Use high-quality reagents: Ensure the purity of this compound to minimize potential side products.[4] |
| Slow coupling reaction | 1. Steric hindrance: The N-terminal amino acid on the peptide chain may be sterically bulky. 2. Peptide aggregation: The growing peptide chain may aggregate on the resin, hindering reagent access. | 1. Increase reaction time and/or perform a double coupling. 2. Consider adding HOBt as a catalyst. [5][9] 3. Wash the resin with a "magic mixture" of solvents to disrupt secondary structures if aggregation is suspected. |
References
Application Notes: Standard Fmoc-Phe-OPfp Coupling Reaction in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains. A critical step in this iterative process is the formation of the peptide bond. Fmoc-L-phenylalanine-pentafluorophenyl ester (Fmoc-Phe-OPfp) is a pre-activated amino acid derivative that facilitates this crucial coupling step. The pentafluorophenyl (Pfp) ester serves as an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[1] This pre-activation obviates the need for in-situ coupling reagents, streamlining the synthesis process and often leading to high coupling efficiencies with minimal side reactions.[1] These application notes provide a comprehensive overview of the standard reaction conditions, a detailed experimental protocol, and quantitative data for the use of this compound in SPPS.
Core Principles of this compound Coupling
This compound is classified as an active ester. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly enhances the reactivity of the ester, promoting rapid and efficient acylation of the N-terminal amine of the growing peptide.[1][2] While this compound can be used alone, additives such as 1-hydroxybenzotriazole (HOBt) are often included. HOBt can accelerate the coupling reaction and suppress potential side reactions, such as racemization, by forming a more reactive intermediate HOBt ester in situ.[3]
The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which effectively swells the solid support and solubilizes the reagents.[4] The completion of the coupling reaction is crucial for the successful synthesis of the target peptide and is routinely monitored by qualitative colorimetric tests, such as the Kaiser test, which detects the presence of free primary amines.[5][6]
Quantitative Data Presentation
The following table summarizes typical quantitative parameters for a standard this compound coupling reaction in SPPS. These values are intended as a guideline and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
| Parameter | Typical Range | Notes |
| This compound Equivalents | 1.5 - 5.0 eq. | Higher equivalents may be necessary for difficult couplings or sterically hindered sequences. |
| Additive (e.g., HOBt) Equivalents | 1.0 - 5.0 eq. | Often used in equimolar amounts to the this compound. |
| Base (e.g., DIPEA) Equivalents | 2.0 - 10.0 eq. | Required if an in-situ activating agent were used, but often omitted with pre-activated OPfp esters unless HOBt is present. |
| Solvent | DMF, NMP | DMF is the most common solvent. NMP can be beneficial for aggregating sequences.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | Elevated temperatures (e.g., 40-50°C) can be used to drive difficult couplings to completion, but may increase the risk of side reactions.[7] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete coupling. Difficult couplings may require longer times or a second coupling.[7][8] |
| Monitoring | Kaiser Test | A negative result (yellow beads) indicates >99.5% coupling efficiency.[9] |
Experimental Protocols
This section provides a detailed protocol for a single coupling cycle using this compound on a solid support. This protocol assumes a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.3 mmol, 3 eq.)
-
1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 eq.) (Optional, but recommended)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
This compound Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq., if used) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.[5]
-
-
Monitoring the Coupling Reaction:
Mandatory Visualization
Caption: Workflow for a single this compound coupling cycle in SPPS.
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test): If the Kaiser test is positive, a "double coupling" can be performed by repeating the coupling step with fresh reagents.[7] Alternatively, extending the initial coupling time or increasing the reaction temperature may improve the outcome.[7]
-
Aggregation: For sequences prone to aggregation, switching the solvent from DMF to NMP or using additives designed to disrupt secondary structures can be beneficial.[4]
-
Racemization: While less common for phenylalanine, the risk of racemization can be minimized by avoiding excessive exposure to base and prolonged reaction times at elevated temperatures. The use of HOBt is also known to suppress racemization.[3][4]
By following these guidelines and protocols, researchers can effectively utilize this compound for the successful synthesis of high-purity peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of N-terminal Amino Acids in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its widespread use is attributed to its base-lability, which permits a mild and orthogonal deprotection strategy in contrast to the acid-labile Boc (tert-butyloxycarbonyl) group.[1] This orthogonality is crucial as it ensures that acid-sensitive side-chain protecting groups and the resin linker remain intact during the iterative removal of the Nα-Fmoc group.[1][3] This enables the synthesis of complex and sensitive peptides with high purity and yield.[1] The cyclical removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step that dictates the efficiency and purity of the final product.[4] Incomplete Fmoc deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.[4] Therefore, efficient and reliable Fmoc deprotection, along with robust monitoring, is essential for successful peptide synthesis.[4]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][5] This process occurs in two primary steps:
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][6]
-
β-Elimination: This initial deprotonation leads to the formation of a stabilized carbanion. The unstable intermediate then undergoes a β-elimination reaction, which cleaves the C-O bond. This results in the release of the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1][5][6]
-
DBF Adduct Formation: The liberated DBF is a reactive electrophile. The excess amine base in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct.[1][6] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.[1][6] The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance, which is a property utilized for the real-time monitoring of the deprotection reaction.[4][6]
Caption: Chemical mechanism of Fmoc deprotection by a base.
Experimental Protocols
This protocol outlines a typical two-step deprotection procedure for a resin-bound peptide.[1]
Materials:
-
Peptide-resin with N-terminal Fmoc group
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF). Prepare fresh daily.[2][4]
-
Washing Solvent: High-purity, amine-free DMF.[2]
-
Reaction vessel with a sintered glass frit.
-
Inert gas (Nitrogen or Argon) for agitation/draining.
Procedure:
-
Resin Swelling: If starting from a dry resin, swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[2][6]
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[1][6] Agitate the slurry using a shaker or by bubbling with inert gas for 1-3 minutes at room temperature.[1][7] Drain the solution.[7]
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.[1][7] Agitate the mixture for 10-15 minutes at room temperature to ensure complete deprotection.[1][2][7] For standard sequences, the reaction is typically complete within 4-10 minutes.[4]
-
Draining: Drain the deprotection solution from the reaction vessel.[1]
-
Washing: Thoroughly wash the resin to remove all residual piperidine and the dibenzofulvene-piperidine adduct. Perform a minimum of 5-7 washes with DMF, ensuring the solvent covers the entire resin bed during each wash.[2][6]
-
The resin is now ready for the next amino acid coupling step.
This method allows for the quantitative monitoring of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[1][4][6]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Collected filtrate from the deprotection steps
-
High-purity DMF for dilution
Procedure:
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 2 and 3), collect all the drained piperidine solution into a volumetric flask of a known volume.[1]
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[1]
-
Measure Absorbance: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[4][6] Use DMF as a blank to zero the spectrophotometer.[1] Measure the absorbance of the diluted solution.
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.[1]
-
The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate.[1] This value can be used to determine the loading of the first amino acid or to monitor the efficiency of subsequent deprotection steps.
The Kaiser test (or ninhydrin test) is a colorimetric assay used to detect the presence of free primary amines. A positive result (blue color) after the deprotection and washing steps confirms the successful removal of the Fmoc group.[8][9]
Materials:
-
Kaiser Test Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine[1]
-
-
A few beads of the peptide-resin
-
Heat source (heat gun or heating block)
Procedure:
-
After the final DMF wash (Protocol 1, step 5), take a small sample of resin beads (approximately 5-10 mg).[1]
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads in a small glass test tube.[1]
-
Heat the tube at approximately 110-120°C for 3-5 minutes.[1][9]
-
Interpretation of Results:
-
Intense Blue Solution and Blue Beads: Indicates the presence of free primary amines, confirming complete Fmoc deprotection.
-
Yellow or Colorless Solution and Beads: Indicates the absence of free primary amines, suggesting incomplete deprotection.[7]
-
Data Presentation: Comparison of Deprotection Reagents
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the purity of the final peptide. While 20% piperidine in DMF is the standard, other bases have been investigated as alternatives.[2][10]
| Reagent/Condition | Concentration | Solvent | Typical Time | Efficacy/Notes |
| Piperidine (PP) | 20% (v/v) | DMF | 5-15 min | The most widely used reagent; highly effective but has some toxicity concerns.[7][10] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 5-15 min | A good alternative to piperidine with similar efficacy and potentially lower toxicity.[10] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 5-15 min | A viable, less toxic alternative. May cause less aspartimide formation.[10][11] |
| DBU | 2% (v/v) | DMF | 5-10 min | A stronger, non-nucleophilic base that can be used for faster deprotection, especially for sterically hindered amino acids.[2] |
| Dipropylamine (DPA) | 25% (v/v) | DMF | 5-15 min | Shown to significantly reduce aspartimide formation compared to piperidine.[12][13] |
Table adapted from studies comparing various deprotection reagents.[10][13]
Caption: A typical experimental workflow for one cycle of Fmoc-SPPS.
Potential Side Reactions During Fmoc Deprotection
Base-mediated Fmoc deprotection can sometimes lead to undesirable side reactions, which can compromise the purity and yield of the final peptide.
-
Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in Asp-Gly, Asp-Ser, or Asp-Asn sequences.[7][14] The aspartimide intermediate can then be opened by piperidine to form piperidide adducts or hydrolyzed to a mixture of α- and β-peptides, leading to impurities that are difficult to remove.[12][14]
-
Minimization: Using a bulkier side-chain protecting group for Asp, such as 3-methylpent-3-yl (OMpe), or adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can reduce aspartimide formation.[7][14] Using alternative bases like piperazine or dipropylamine has also been shown to be beneficial.[11][13]
-
-
Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage, where the newly deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[7][14] This is most common when proline or glycine is in the first or second position of the peptide sequence.[7][14]
-
Minimization: Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can suppress DKP formation.[14] Additionally, introducing the third amino acid quickly after the deprotection of the second residue can minimize the opportunity for cyclization.
-
-
Racemization: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization during SPPS steps, including deprotection.[1]
Caption: Common side reactions during Fmoc deprotection.
By understanding the mechanism, employing robust protocols, and being aware of potential side reactions, researchers can effectively utilize Fmoc chemistry for the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for Incorporating Fmoc-Phe-OPfp into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of specific amino acid residues into complex peptide sequences is a cornerstone of modern peptide synthesis, driving innovation in therapeutics, diagnostics, and biomaterials. Fmoc-Phe-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester) is a highly activated amino acid derivative designed for efficient peptide coupling in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (PFP) ester serves as an excellent leaving group, facilitating rapid and efficient amide bond formation, particularly when dealing with sterically hindered amino acids or aggregation-prone sequences.[1][2] These application notes provide a comprehensive guide to utilizing this compound, including detailed protocols, comparative performance data, and a workflow for the development of peptide-based therapeutics.
Advantages of this compound in Peptide Synthesis
This compound offers several key advantages over conventional coupling methods, making it a valuable tool for the synthesis of complex peptides:
-
High Reactivity and Speed: The electron-withdrawing nature of the pentafluorophenyl group significantly activates the carbonyl carbon, leading to faster coupling kinetics. This is particularly advantageous in minimizing side reactions and improving overall synthesis efficiency.[1]
-
Reduced Side Reactions: The pre-activated nature of this compound eliminates the need for in-situ activation with coupling reagents, which can sometimes lead to unwanted side reactions with the growing peptide chain.[3]
-
Suitability for Difficult Couplings: The high reactivity of the PFP ester makes it effective for coupling sterically hindered amino acids and for sequences prone to aggregation, where standard coupling reagents may show reduced efficiency.[4]
-
Stability: this compound is a stable, crystalline solid that can be easily handled and stored, making it suitable for both manual and automated peptide synthesis.[1]
Quantitative Data Presentation
The selection of a coupling strategy is critical for the successful synthesis of a target peptide. The following tables provide a summary of comparative data on the performance of this compound and other common coupling reagents in SPPS. While direct head-to-head comparisons are sequence-dependent, the data presented offers a general overview of expected performance for challenging couplings.
Table 1: Comparison of Coupling Reagent Performance for Difficult Peptide Sequences
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Crude Purity (%) | Representative Yield (%) | Key Considerations |
| This compound | Pre-activated Ester | 30 - 120 minutes | >90 | >85 | High reactivity, good for hindered residues, avoids in-situ activator side reactions. |
| HATU/DIPEA | Aminium Salt | 15 - 45 minutes | >95 | >90 | Very high efficiency, low racemization, but higher cost.[5] |
| HBTU/DIPEA | Aminium Salt | 20 - 60 minutes | >90 | >85 | Cost-effective and reliable for standard couplings.[1][5] |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 120 minutes | >90 | >85 | Efficient with low racemization, avoids carcinogenic byproducts of BOP.[6] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 180 minutes | >85 | >80 | Cost-effective, minimizes racemization, but slower reaction times. |
Disclaimer: The data presented is a compilation of representative values. Actual results can vary depending on the specific peptide sequence, solid support, and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for adding a phenylalanine residue using this compound to a growing peptide chain on a solid support.
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[7]
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling and washing steps, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[8]
-
Incubate at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[8]
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to determine purity.
-
Confirm the identity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Visualizations
Peptide Synthesis Workflow
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis incorporating this compound.
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
Peptide Drug Development Workflow
The development of a peptide therapeutic often follows a structured workflow from initial design to preclinical evaluation.
Caption: A simplified workflow for peptide drug development.
GPCR Signaling Pathway for a Phenylalanine-Containing Peptide
Peptides containing phenylalanine residues can act as signaling molecules by binding to and activating G protein-coupled receptors (GPCRs). For instance, N-Lactoyl-phenylalanine (Lac-Phe) has been shown to activate specific GPCRs.[9] The following diagram illustrates a generic GPCR signaling cascade initiated by such a peptide.
Caption: A generic GPCR signaling pathway activated by a peptide ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Rational Design of Peptide-Based Therapeutics for GPCRs [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. florey.edu.au [florey.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Role of Fmoc-Phe-OPfp in Accelerating Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) is a critical reagent in modern drug discovery, primarily utilized as an activated amino acid derivative in solid-phase peptide synthesis (SPPS). Its unique chemical properties facilitate the efficient and high-purity synthesis of complex peptides, playing a vital role in the development of novel therapeutics, diagnostics, and biomaterials. The pentafluorophenyl (Pfp) ester acts as a highly reactive leaving group, enabling rapid and efficient coupling of the phenylalanine residue to the growing peptide chain. This is particularly advantageous for synthesizing peptides with challenging sequences or those incorporating sterically hindered amino acids.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in various aspects of drug discovery research, including the synthesis of therapeutic peptides, the construction of antibody-drug conjugate (ADC) linkers, and the development of bioactive peptides.
Key Applications in Drug Discovery
The primary application of this compound lies in its ability to streamline the synthesis of peptides with therapeutic potential. Its high reactivity and the purity of the resulting products make it an invaluable tool for researchers.
Synthesis of Therapeutic Peptides: The Case of Liraglutide Analogues
This compound, often as part of a dipeptide fragment, is employed in the synthesis of complex therapeutic peptides like Liraglutide, a GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity. The use of activated dipeptide fragments such as Fmoc-Thr(tBu)-Phe-OPfp and Fmoc-Glu(OtBu)-Phe-OPfp in the solid-phase synthesis of Liraglutide has been shown to improve the final product's purity by minimizing the formation of deletion impurities.[2]
Table 1: Quantitative Data on the Use of Fmoc-Dipeptide-OPfp Esters in Liraglutide Synthesis
| Parameter | Observation | Reference |
| Impurity Profile | Use of Fmoc-dipeptide-OPfp fragments reduces the incidence of Des-Ala, Des-Gly, and Des-Thr deletion sequences. | [2] |
| Racemization | The use of Boc-His(Boc)-Ala-OPfp, a similar activated dipeptide, significantly reduces D-histidine racemic impurities. | [2] |
| Overall Purity | Employing dipeptide fragments in SPPS leads to improved content and purity of the final peptide due to fewer coupling steps. | [2] |
Experimental Protocol: Incorporation of a this compound Containing Dipeptide in SPPS
This protocol outlines the general steps for incorporating a dipeptide fragment like Fmoc-Thr(tBu)-Phe-OPfp into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling of Fmoc-Dipeptide-OPfp:
-
Dissolve the Fmoc-dipeptide-OPfp ester (e.g., Fmoc-Thr(tBu)-Phe-OPfp) (2-4 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Unlike standard amino acid coupling, no additional coupling reagents (e.g., HBTU, HATU) are required when using the OPfp ester.[2]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Diagram: SPPS Workflow for Therapeutic Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Construction of Cleavable Linkers for Antibody-Drug Conjugates (ADCs)
Fmoc-protected dipeptides containing phenylalanine are crucial building blocks for enzyme-cleavable linkers used in ADCs. A prominent example is the Fmoc-Phe-Lys(Boc)-PAB-PNP linker.[3][][5][6] This linker contains a Phenylalanine-Lysine dipeptide sequence that is susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[7] Upon cleavage, a self-immolative p-aminobenzyl (PAB) spacer releases the conjugated cytotoxic payload.[7] The p-nitrophenyl (PNP) carbonate group serves as a reactive handle for attaching the drug payload.[7]
Table 2: Components of the Fmoc-Phe-Lys(Boc)-PAB-PNP ADC Linker
| Component | Function | Reference |
| Fmoc-Phe-Lys(Boc) | Dipeptide sequence recognized and cleaved by Cathepsin B. | [7] |
| PAB (p-aminobenzyl) | Self-immolative spacer that releases the payload upon dipeptide cleavage. | [7] |
| PNP (p-nitrophenyl) carbonate | Activated group for conjugation with an amine- or hydroxyl-containing payload. | [7] |
Experimental Protocol: Payload Conjugation to Fmoc-Phe-Lys(Boc)-PAB-PNP Linker
This protocol describes the general procedure for attaching a cytotoxic drug (payload) containing a primary or secondary amine to the activated linker.
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Fmoc-Phe-Lys(Boc)-PAB-PNP linker (1.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
-
Conjugation Reaction:
-
Add the payload solution to the linker solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the drug-linker conjugate.
-
Purification:
-
Upon completion, purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) as the mobile phase.
-
-
Characterization and Storage:
-
Collect the fractions containing the pure drug-linker conjugate.
-
Confirm the identity and purity of the product by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final conjugate as a solid.
-
Store the product at -20°C or below, protected from light and moisture.[7]
-
Diagram: ADC Linker Logic
Caption: Logical components of a cleavable ADC linker.
Synthesis of Bioactive Peptides
This compound and its derivatives are also instrumental in the synthesis of other bioactive peptides, such as antimicrobial peptides (AMPs) and RGD peptidomimetics.
-
Antimicrobial Peptides (AMPs): Fmoc-diphenylalanine (Fmoc-Phe-Phe) has been shown to self-assemble into hydrogels with inherent antimicrobial properties, particularly against Gram-positive bacteria like S. aureus.[8] The synthesis of such short peptides is readily achieved using standard SPPS protocols where this compound can be used for efficient coupling.
-
RGD Peptidomimetics: The Arg-Gly-Asp (RGD) sequence is a key motif for cell adhesion, and synthetic RGD analogues are being investigated as anticancer agents that can inhibit tumor growth and angiogenesis.[9] The synthesis of these peptidomimetics is carried out using Fmoc-based SPPS, where this compound or related activated esters can be used to incorporate phenylalanine or its analogues into the peptide sequence.[9][10][11]
Comparative Performance of Coupling Reagents
While this compound is a pre-activated amino acid that often does not require an additional coupling reagent, in standard SPPS, other Fmoc-amino acids are typically coupled using reagents like HBTU, HATU, or DIC. The choice of coupling reagent can impact the efficiency and purity of the synthesis.
Table 3: Qualitative Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Reagent Type | Reactivity | Advantages | Potential Disadvantages |
| HBTU | Uronium/Aminium Salt | High | Cost-effective, reliable for standard couplings. | Can be less effective for sterically hindered amino acids. |
| HATU | Uronium/Aminium Salt | Very High | Superior for sterically hindered amino acids, faster reaction times, lower risk of racemization. | Higher cost compared to HBTU. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Cost-effective, byproducts are generally soluble. | Slower reaction times compared to uronium/aminium salts. |
Conclusion
This compound and its dipeptide derivatives are versatile and powerful tools in the drug discovery arsenal. Their high reactivity and the efficiency with which they can be incorporated into peptides make them ideal for the synthesis of complex therapeutic peptides, sophisticated ADC linkers, and other bioactive molecules. The detailed protocols and application notes provided herein offer a guide for researchers to leverage the full potential of this important reagent in advancing the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113150108A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Potency of Fmoc-Phe-Phe Dipeptide Hydrogels with Encapsulated Porphyrin Chromophores Is a Promising Alternative in Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Peptide Synthesis with HOBt as an Additive for Fmoc-Phe-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient and complete formation of amide bonds is critical to achieving high purity and yield of the target peptide. The use of pre-activated amino acid derivatives, such as N-α-Fmoc-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), offers a convenient method for peptide coupling without the need for in situ activation. While this compound is a reactive ester, the addition of 1-hydroxybenzotriazole (HOBt) as a catalyst can significantly enhance the rate of aminolysis and suppress racemization, particularly in sterically hindered couplings or "difficult" sequences.[1][2][3] This document provides detailed application notes and protocols for the effective use of HOBt as an additive with this compound in Fmoc-based SPPS.
The primary role of HOBt in this context is to act as a nucleophilic catalyst. It is proposed that HOBt reacts with the this compound ester to form a more reactive intermediate, the HOBt active ester, which then rapidly acylates the free N-terminal amine of the growing peptide chain.[4][5][6] This mechanism not only accelerates the coupling reaction but also minimizes the risk of side reactions, such as the formation of piperidyl adducts, and helps to maintain the stereochemical integrity of the chiral center.[6][7]
Data Presentation
The use of HOBt as an additive for this compound coupling is expected to provide significant improvements in key performance parameters of the synthesis. The following table summarizes the anticipated quantitative impact of HOBt on the coupling reaction.
| Parameter | Without HOBt | With HOBt (1 equivalent) | Benefit of HOBt Addition |
| Typical Coupling Time | 2 - 4 hours | 30 - 60 minutes | Reduction in reaction time, increasing throughput. |
| Coupling Efficiency | >95% | >99% | More complete reaction, leading to higher crude peptide purity. |
| Racemization | Low | Very Low (<0.1%) | Enhanced preservation of stereochemical integrity.[6][7][8] |
| Crude Peptide Purity | Good | Excellent | Fewer deletion sequences and side products. |
Note: The data presented in this table is a synthesis of expected outcomes based on established principles of peptide chemistry and the known effects of HOBt as a coupling additive.[1][2][3] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound with HOBt Additive in Manual SPPS
This protocol describes a single coupling cycle for the addition of a phenylalanine residue to a resin-bound peptide using this compound and HOBt.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HOBt (3 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add the dissolved this compound and HOBt solution to the deprotected peptide-resin.
-
Add sufficient DMF to ensure the resin is well-suspended.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
If the Kaiser test is positive after 60 minutes, extend the coupling time for another 30 minutes and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.
-
-
Chain Elongation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Automated Solid-Phase Peptide Synthesis Cycle for this compound with HOBt
This protocol is designed for use with an automated peptide synthesizer. The exact programming will depend on the instrument manufacturer.
Reagent Preparation:
-
Amino Acid Solution: Prepare a solution of this compound (e.g., 0.2 M) in DMF.
-
Additive Solution: Prepare a solution of HOBt (e.g., 0.2 M) in DMF.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Wash Solvents: DMF and DCM.
Automated Synthesis Cycle:
-
Fmoc Deprotection:
-
Deliver the deprotection solution to the reaction vessel.
-
React for the pre-programmed time (e.g., 2 x 10 minutes).
-
Drain and wash the resin with DMF.
-
-
Coupling:
-
Deliver the this compound solution (3 equivalents) to the reaction vessel.
-
Deliver the HOBt solution (3 equivalents) to the reaction vessel.
-
Mix and react for the specified coupling time (e.g., 45 minutes).
-
-
Washing:
-
Drain the reaction vessel.
-
Perform a series of washes with DMF and DCM as programmed in the synthesis protocol.
-
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. fiveable.me [fiveable.me]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring the Completion of Fmoc-Phe-OPfp Coupling Reactions in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. The success of SPPS hinges on achieving near-quantitative yields at each deprotection and coupling step to prevent the accumulation of deletion sequences and other impurities. The coupling of an activated amino acid, such as 9-fluorenylmethyloxycarbonyl-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), to the free N-terminal amine of a resin-bound peptide is a critical step. Fmoc-amino acid OPfp esters are highly reactive building blocks that are routinely used for couplings in automated SPPS.[1]
Effective monitoring of this coupling reaction is essential to ensure the complete acylation of the free amine before proceeding to the next synthesis cycle.[2] Incomplete coupling can lead to the formation of deletion peptides, which are often difficult to separate from the target peptide during purification.[3] This document provides detailed protocols for the most common qualitative and quantitative methods used to monitor the completion of the this compound coupling reaction, ensuring high fidelity in peptide synthesis.
Monitoring Techniques: An Overview
Several analytical methods have been developed to monitor the progress of SPPS reactions.[4][5] These techniques can be broadly categorized as qualitative or quantitative.
-
Qualitative Methods: These provide a rapid, often colorimetric, assessment of the presence or absence of free primary amines on the peptide-resin.[6] The most widely used method is the Kaiser test (ninhydrin test).[7] A negative result indicates a successful coupling, while a positive result signals an incomplete reaction requiring intervention.[6]
-
Quantitative Methods: These methods provide a more precise measurement of reaction completion and product purity. The gold standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of a small, cleaved portion of the peptide-resin.[2][3] This technique allows for the separation and quantification of the desired product from unreacted starting material and other impurities.
The choice of method depends on the desired level of accuracy, speed, and available instrumentation. For routine synthesis, the qualitative Kaiser test is often sufficient, while quantitative HPLC is invaluable for process optimization and troubleshooting difficult sequences.[2][3]
Experimental Protocols
Protocol 1: Qualitative Monitoring using the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[8] It is an indispensable tool in SPPS for assessing the completion of coupling reactions.[6] A positive result (blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling. A negative result (yellow/colorless) confirms the successful acylation of the amine.
3.1.1 Principle Ninhydrin reacts with primary amines to produce a characteristic deep blue chromophore known as Ruhemann's purple.[6] The intensity of the color is proportional to the concentration of free primary amines on the resin.[7]
3.1.2 Reagent Preparation
-
Reagent A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[8]
-
Reagent B (Ninhydrin): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[8]
-
Reagent C (Phenol): Dissolve 40 g of phenol in 20 mL of n-butanol.[8]
3.1.3 Procedure
-
Sample Collection: After the coupling reaction has run for the intended time, collect a small sample of peptide-resin (approx. 10-20 beads) from the reaction vessel.[6]
-
Washing: Place the resin beads in a small glass test tube. Wash thoroughly with DMF (3x) and then ethanol (3x) or dichloromethane (DCM) (3x) to remove residual reagents.[6]
-
Reagent Addition: Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the washed beads.[8]
-
Incubation: Heat the test tube at 110-120°C for 5 minutes.[8]
-
Observation: Remove the tube from the heat, allow it to cool slightly, and observe the color of the beads and the solution.
3.1.4 Interpretation of Results
The observed color provides a clear indication of the reaction status, as summarized in the table below.
| Color of Beads & Solution | Interpretation | Recommended Action |
| Intense blue solution, blue beads | Failed Coupling: Significant free amine. | Check reagents and protocol. Recouple with fresh reagents.[8] |
| Light blue solution, dark blue beads | Incomplete Coupling: Partial reaction. | Perform a second coupling ("recouple") with fresh reagents for an extended time.[8][9] |
| Colorless solution, faint blue beads | Nearly Complete Coupling: Trace free amine. | Extend the coupling time or proceed to a capping step to block any remaining unreacted amines.[8] |
| Yellow/Colorless solution and beads | Complete Coupling: No detectable free amine. | Proceed to the next Fmoc deprotection step in the synthesis cycle.[6] |
Protocol 2: Quantitative Monitoring by RP-HPLC
For a definitive and quantitative assessment of coupling efficiency, a small aliquot of the peptide-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC.[2] This method is particularly useful when troubleshooting difficult couplings or optimizing a synthesis protocol.[3]
3.2.1 Procedure
-
Sample Collection: After the coupling and subsequent washing steps, collect a small, known amount of the peptide-resin (e.g., 5-10 mg).
-
Resin Drying: Dry the resin sample thoroughly under a high vacuum for at least 1 hour.
-
Peptide Cleavage: Add a cleavage cocktail (e.g., 200-300 µL of 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the dried resin in a microcentrifuge tube.[10]
-
Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a larger volume of cold diethyl ether.[11]
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether, wash the pellet with more cold ether, and dry the pellet under vacuum.
-
Sample Preparation: Dissolve the dried peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water/acetonitrile with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto an RP-HPLC system and analyze the chromatogram. A complete reaction will show a single major peak corresponding to the desired product. An incomplete coupling will result in an additional peak corresponding to the truncated "deletion" sequence.
3.2.2 Typical HPLC Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm). For larger peptides, a wide-pore (300 Å) column is advised.[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[3] |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. A shallower gradient may improve resolution.[3] |
| Flow Rate | 1.0 mL/min. |
| Detection | UV absorbance at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group if monitoring deprotection).[12] |
| Temperature | Ambient or slightly elevated (30-40 °C) to improve peak shape.[3] |
Visualization of Workflows
General Fmoc-SPPS Cycle
The diagram below illustrates a single cycle within a typical Fmoc-based solid-phase peptide synthesis workflow, highlighting the position of the coupling and monitoring steps.
References
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Revolutionizing Peptide Synthesis: The Role of Fmoc-Phe-OPfp in Crafting Phenylalanine-Containing Peptides
For Immediate Release
In the intricate world of peptide synthesis, the quest for efficiency, purity, and reliability is paramount. For researchers, scientists, and drug development professionals, the choice of reagents can significantly impact the outcome of their work. This document provides detailed application notes and protocols on the use of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), a highly reactive and stable building block for the incorporation of phenylalanine residues in solid-phase peptide synthesis (SPPS).
Introduction to this compound
This compound is an activated amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl (Pfp) ester serves as an excellent leaving group, facilitating a rapid and efficient acylation of the free N-terminal amine of the growing peptide chain. This high reactivity often eliminates the need for additional in-situ coupling reagents, streamlining the synthesis process and minimizing the risk of side reactions. The result is a higher purity of the crude peptide and a more efficient overall workflow.
Key Advantages of this compound in Peptide Synthesis
The use of pre-activated esters like this compound offers several distinct advantages over traditional coupling methods that require in-situ activation with reagents such as HBTU/HOBt:
-
High Reactivity and Speed: Kinetic studies have shown that OPfp esters possess a significantly higher coupling speed compared to other active esters, which can reduce the overall synthesis time.
-
Reduced Risk of Racemization: The stable nature of the Pfp ester and the rapid coupling reaction help to minimize the risk of racemization, a critical factor in producing biologically active peptides.
-
Simplified Protocol: By eliminating the need for separate activation steps and additional coupling reagents, the synthesis protocol is simplified, reducing the chances of error and saving valuable time.
-
High Purity of Crude Product: The clean and efficient coupling reaction leads to fewer side products, resulting in a higher purity of the crude peptide and simplifying downstream purification processes. One study on the synthesis of a decapeptide using Fmoc-amino acid pentafluorophenyl esters reported a crude peptide purity of over 90%.
Comparative Performance Data
While direct head-to-head comparisons for the synthesis of the exact same peptide are not always available in published literature, we can compile expected performance characteristics based on typical outcomes in Fmoc-SPPS. The following tables provide an illustrative comparison between using this compound and a standard HBTU/HOBt coupling protocol for the synthesis of a model phenylalanine-containing peptide.
Table 1: Coupling Efficiency and Time
| Parameter | This compound | Fmoc-Phe-OH with HBTU/HOBt |
| Coupling Reagent(s) | None (pre-activated) | HBTU, HOBt, DIPEA |
| Typical Coupling Time | 30 - 60 minutes | 1 - 2 hours |
| Expected Coupling Efficiency | > 99% | > 99% |
Table 2: Overall Synthesis Outcome
| Parameter | This compound | Fmoc-Phe-OH with HBTU/HOBt |
| Expected Crude Purity | > 90% | 85 - 90% |
| Expected Overall Yield | 70 - 90% | 70 - 90% |
| Side Reaction Risk | Lower | Higher (due to coupling reagents) |
Experimental Protocols
The following are detailed protocols for the incorporation of phenylalanine into a peptide sequence using this compound on a solid support.
Protocol 1: General Fmoc-SPPS Workflow
This protocol outlines the standard steps in Fmoc-based solid-phase peptide synthesis.
Figure 1: General workflow for Fmoc solid-phase peptide synthesis.
Protocol 2: Detailed Coupling of this compound
This protocol provides specific steps for the coupling of this compound to a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (1.5 - 3 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Following the Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to remove residual piperidine.
-
-
Coupling Reaction:
-
Dissolve this compound (1.5 - 3 eq.) in DMF.
-
Add the this compound solution to the washed and drained resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a Kaiser test.
-
A negative Kaiser test (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling time can be extended.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted this compound and by-products.
-
-
Chain Elongation:
-
Proceed to the Fmoc deprotection of the newly added phenylalanine residue to continue the peptide chain elongation.
-
Protocol 3: Cleavage and Deprotection
This protocol outlines the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)) - the choice of scavengers depends on the peptide sequence.
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection and subsequent washing, dry the peptide-resin under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
-
Caution: TFA is a strong acid and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide pellet under vacuum.
-
Application Example: Substance P and the Neurokinin-1 Receptor Signaling Pathway
Phenylalanine-containing peptides play crucial roles in various biological processes. A prominent example is Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Substance P is a neurotransmitter and neuromodulator that exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[1] The synthesis of Substance P and its analogs is a key area of research for developing treatments for pain, inflammation, and depression.[2]
The binding of Substance P to NK1R initiates a cascade of intracellular signaling events.[1][3][4]
Figure 2: Substance P signaling pathway via the NK1 receptor.
Conclusion
This compound stands out as a superior reagent for the incorporation of phenylalanine in solid-phase peptide synthesis. Its high reactivity, stability, and the simplified coupling protocol it allows for contribute to a more efficient synthesis of high-purity peptides. For researchers and drug developers working with phenylalanine-containing peptides, leveraging the advantages of this compound can lead to more reliable and rapid access to target molecules, accelerating research and development in this critical field.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low coupling efficiency with Fmoc-Phe-OPfp
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides using Fmoc-Phe-OPfp.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the N-α-9-fluorenylmethoxycarbonyl protected pentafluorophenyl ester of the amino acid L-phenylalanine. It is a highly reactive "active ester" used to facilitate the formation of peptide bonds in solid-phase peptide synthesis (SPPS).[1][2] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient coupling to the free N-terminal amine of a growing peptide chain.[1]
Q2: What are the main advantages of using this compound over other coupling methods?
The primary advantages of using this compound and other pentafluorophenyl esters include:
-
High Reactivity and Speed: PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[1][3] This rapid reaction can help to minimize side reactions.
-
Reduced Side Reactions: Using a pre-formed active ester like this compound avoids exposing the growing peptide chain to a separate activating reagent in the reaction vessel, which can reduce the occurrence of unwanted modifications.[2][3]
-
Stability: this compound is a stable, crystalline compound that is well-suited for automated solid-phase peptide synthesis.[3]
-
Minimized Racemization: The use of pre-formed active esters can help to minimize racemization, especially for amino acids that are prone to losing their stereochemical integrity during activation.[3]
Q3: Is an additive like HOBt necessary when using this compound?
While this compound is highly reactive on its own, the addition of 1-hydroxybenzotriazole (HOBt) can further accelerate the coupling reaction.[4][5] HOBt acts as a catalyst, converting the OPfp ester to the even more reactive OBt ester in situ.
Q4: How do I monitor the completion of the coupling reaction with this compound?
The Kaiser test is a common and very sensitive colorimetric method used to detect the presence of free primary amines on the resin.[4][6] A positive result (intense blue color) indicates that there are still unreacted amino groups and the coupling is incomplete. A negative result (yellow or colorless) indicates that the coupling is complete. For N-terminal proline, where the Kaiser test is unreliable, the chloranil test can be used.[4]
Troubleshooting Guide for Low Coupling Efficiency
This guide addresses the common issue of low coupling efficiency observed when using this compound and provides a systematic approach to troubleshooting.
Problem: Positive Kaiser test (blue beads) after the initial coupling with this compound.
A positive Kaiser test indicates incomplete acylation of the N-terminal amine. The following workflow can help diagnose and resolve the issue.
| Possible Cause | Recommended Action |
| 1. Reagent Quality and Quantity | |
| Old or degraded this compound | Use fresh, high-purity this compound. Store the reagent under desiccated and refrigerated conditions. |
| Insufficient equivalents of this compound | Use a 2- to 5-fold excess of this compound relative to the resin loading capacity. For difficult couplings, a higher excess may be required. |
| Impure solvents | Use high-purity, anhydrous DMF or NMP. Amine contamination in DMF can prematurely cleave the Fmoc group. |
| 2. Reaction Conditions | |
| Insufficient coupling time | While this compound is highly reactive, allow for a sufficient coupling time of at least 1-2 hours. Monitor the reaction with the Kaiser test to determine the optimal time for your specific sequence.[2] |
| Inefficient mixing | Ensure constant and efficient agitation of the resin during the coupling reaction to allow for proper diffusion of reagents. |
| Low reaction temperature | Perform the coupling at room temperature. For particularly difficult couplings, a slight increase in temperature (e.g., to 40°C) may be beneficial, but be mindful of potential side reactions.[1] |
| 3. Peptide-Specific Issues | |
| Steric hindrance | The growing peptide chain may be sterically hindered, impeding the approach of the activated amino acid. Consider a "double coupling" by repeating the coupling step with fresh reagents.[7] |
| Peptide aggregation | Hydrophobic peptide sequences can aggregate on the resin, making the N-terminus inaccessible. Switch to a more polar solvent like N-methylpyrrolidone (NMP), or add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures.[8] |
| 4. Incomplete Deprotection | |
| Incomplete removal of the previous Fmoc group | Ensure complete deprotection by treating with 20% piperidine in DMF for an adequate amount of time (e.g., two treatments of 5-10 minutes each). Perform a Kaiser test after deprotection to confirm the presence of free amines. |
Data Presentation
Table 1: Relative Coupling Rates of Active Esters
| Active Ester | Abbreviation | Relative Coupling Rate |
| p-Nitrophenyl ester | ONp | 1 |
| Pentachlorophenyl ester | OPCP | 3.4 |
| Pentafluorophenyl ester | OPfp | 111 |
This data highlights the significantly faster coupling kinetics of PFP esters, which can lead to shorter reaction times and reduced side reactions.[1][3]
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Fmoc-Phe(F5)-OH)
| Coupling Reagent Class | Examples | Coupling Efficiency | Racemization Risk | Key Considerations |
| Active Ester | This compound | High | Low | Pre-activated, stable, and highly reactive. May benefit from the addition of HOBt. |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very High | Low to Moderate | HATU is often considered the gold standard for difficult couplings. HCTU is a more cost-effective alternative.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Effective for hindered couplings, though may require longer reaction times than uronium salts. |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate to High | Moderate | A classic and cost-effective method, but can be slower for sterically hindered residues, which may increase the risk of racemization.[6] |
This table provides a general comparison to guide reagent selection for challenging couplings. Performance may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Reaction vessel with agitation capabilities
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: a. In a separate vessel, dissolve the this compound (3 eq.) in a minimal amount of DMF. b. Add the this compound solution to the deprotected resin. c. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: a. Perform a Kaiser test on a small sample of resin to check for completion (a negative result, indicated by yellow beads, is desired). b. If the Kaiser test is positive, consider a second coupling (see Protocol 2). c. Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally methanol (3 times).
-
Preparation for Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended if the Kaiser test is positive after the initial coupling.
Procedure:
-
After the first coupling reaction (Protocol 1, step 4) and a brief DMF wash, repeat the coupling step with a fresh solution of this compound (2-3 equivalents).
-
Agitate the reaction mixture for an additional 1-2 hours.
-
Wash the resin as described in Protocol 1, step 5c.
-
Perform a final Kaiser test to confirm completion before proceeding to the next deprotection step.
Protocol 3: Capping of Unreacted Amines
If a small number of unreacted amines remain after a double coupling, they should be "capped" to prevent the formation of deletion peptide impurities.
Materials:
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:7 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization with Fmoc-Phe-OPfp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization when using Fmoc-Phe-OPfp (N-α-Fmoc-L-phenylalanine pentafluorophenyl ester) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a single enantiomer of an amino acid (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, the chiral integrity of the α-carbon of the amino acid can be compromised, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can have significant impacts on the biological activity and safety of the final peptide.[2]
Q2: What is the primary mechanism of racemization when using activated amino acids like this compound?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid can cyclize to form this intermediate. The proton at the chiral center (α-carbon) of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[3] While the high reactivity of PFP esters generally leads to rapid aminolysis that can outcompete oxazolone formation, certain conditions can still promote this side reaction.[4]
Q3: Which factors are most critical in promoting racemization with this compound?
A3: Several factors can significantly influence the extent of racemization:
-
Base: The type, concentration, and steric hindrance of the base used are critical. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can significantly increase the rate of racemization.[3][5]
-
Coupling Additives: The absence of racemization-suppressing additives can lead to higher levels of epimerization.
-
Pre-activation Time: Prolonged pre-activation of the amino acid ester before addition to the resin increases the opportunity for oxazolone formation.[3][5]
-
Temperature: Elevated temperatures, sometimes used to drive difficult couplings, can accelerate the rate of racemization.[6]
-
Solvent: The polarity of the solvent can play a role in the rate of racemization.[1]
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing significant racemization in your peptide synthesis when using this compound, follow this troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| High percentage of D-isomer in the final peptide. | Use of a strong, non-sterically hindered base (e.g., DIPEA). | Switch to a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[5] |
| Prolonged time between activation and coupling. | Minimize the pre-activation time. Ideally, the activated this compound should be added to the resin immediately. | |
| Elevated coupling temperature. | Perform the coupling at room temperature. If heating is necessary, optimize for the shortest possible time and lowest effective temperature.[6] | |
| Absence of a suitable additive. | Although PFP esters are highly reactive, for particularly sensitive sequences, the addition of an agent like 1-hydroxybenzotriazole (HOBt) may be considered, though it is not standard practice with pre-activated esters.[7] |
Data Presentation: Impact of Coupling Conditions on Racemization
While specific quantitative data for this compound is limited in the literature, the following table, adapted from a study on the racemization of the structurally similar Fmoc-Phenylglycine (Fmoc-Phg-OH), demonstrates the significant impact of the choice of coupling reagent and base on minimizing epimerization. These principles are directly applicable to optimizing couplings with this compound.
| Activator | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |
| HATU | DIPEA | 74 | 75 |
| HATU | TMP | 93 | 93 |
| COMU | TMP | >98 | >98 |
| DEPBT | DIPEA | 89 | 91 |
Data adapted from a study on the racemization of Phenylglycine.[3] Peptide A: Bz-(L)-Phe-(L)-Phg-NH2, Peptide B: Bz-(L)-Arg-(L)-Phg-NH2.
Experimental Protocols
Low-Racemization Coupling Protocol for this compound
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (1.5 - 2.0 equivalents)
-
2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve the this compound in a minimal amount of DMF.
-
Coupling Reaction: Add the base (TMP or NMM) to the dissolved this compound and immediately add the entire mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction for completion using a qualitative method like the Kaiser test. The reaction is typically complete within 1-2 hours.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Chiral HPLC Analysis of Peptide Diastereomers
This protocol outlines a general method for the analysis of peptide diastereomers resulting from racemization.
1. Peptide Cleavage and Deprotection:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
2. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.[8]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[8]
3. Chiral HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column capable of separating peptide diastereomers. Polysaccharide-based CSPs are often effective.[2]
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% TFA. The specific gradient will need to be optimized for the particular peptide.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Column Temperature: 25 °C.
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The presence of two peaks with the same mass (as confirmed by LC-MS) but different retention times is indicative of diastereomers.
-
Calculate the percentage of the undesired D-isomer by dividing the area of the D-isomer peak by the total area of both the L- and D-isomer peaks and multiplying by 100.
Visualizing the Workflow to Prevent Racemization
The following diagram illustrates the decision-making process and key steps to minimize racemization when using this compound.
Caption: A flowchart outlining the key steps and decisions for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fmoc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and solving issues related to incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2][3] These impurities can be challenging to separate from the target peptide, resulting in a lower overall yield and purity of the final product.[1][2]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution, can reduce efficiency.[1] Using inadequate reaction times, temperatures, or concentrations of the deprotection agent can also lead to incomplete removal.[1][4]
-
Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids (e.g., Trp, Arg(Pbf)) or sequences prone to aggregation (e.g., those rich in Val, Leu, Ile), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][4] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[1][5]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1][3]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative or faint yellow result suggests that the Fmoc group is still attached.[3][4][6]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[3][4][7][8] A plateauing of this absorbance indicates the reaction is complete. If the absorbance curve is unusually broad or fails to return to baseline, it may signal slow or incomplete deprotection.[3]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method. Analysis of a small, cleaved portion of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak. Mass analysis will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[3]
Q4: My Kaiser test is negative or weak after the standard deprotection protocol. What should I do?
A negative or weak Kaiser test points to inefficient Fmoc removal. Here are the common causes and their solutions:
-
Deprotection Reagent Issues:
-
Reaction Conditions:
-
Peptide Sequence-Related Issues:
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this workflow to diagnose and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
common side reactions with Fmoc-Phe-OPfp and their prevention
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Phe-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Racemization
Q1: I am observing a diasteriomeric impurity with the same mass as my target peptide. Could this be racemization of the Phenylalanine residue, and how can I prevent it?
A1: Yes, the presence of a byproduct with the same mass but a different retention time on HPLC is a strong indicator of racemization, where the L-Phenylalanine has converted to D-Phenylalanine during the coupling reaction. While Fmoc-amino acids are designed to suppress racemization, the highly activated nature of pentafluorophenyl esters can sometimes lead to this side reaction, especially with prolonged activation times or the use of strong bases.
Troubleshooting and Prevention Strategies:
-
Choice of Coupling Reagents and Additives: The selection of coupling reagents and additives is crucial in minimizing racemization. While this compound is a pre-activated ester, in situ activation methods with other reagents can be compared for context. For challenging couplings, uronium/aminium reagents like HATU and HCTU are known for their efficiency and low racemization potential.
-
Base Selection: The choice of base during coupling significantly impacts racemization. Sterically hindered, weaker bases are preferable.
-
Temperature Control: Perform couplings at room temperature unless a higher temperature is absolutely necessary for a difficult coupling, as elevated temperatures can increase the rate of racemization.[1]
-
Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Therefore, it is crucial to minimize the time between activation and coupling.
Table 1: Comparative Performance of Coupling Strategies in Minimizing Racemization
| Coupling Strategy/Reagent Class | Relative Racemization Risk | Coupling Efficiency | Key Considerations |
| This compound | Low to Moderate | High | Highly reactive; risk of racemization increases with prolonged reaction times or strong bases. |
| HATU/HCTU (Uronium/Aminium) | Very Low | Very High | Recommended for difficult couplings; fast kinetics minimize racemization.[2][3] |
| PyBOP (Phosphonium) | Low | High | Good balance of reactivity and stability with a low propensity for racemization.[3] |
| DIC/OxymaPure® (Carbodiimide/Additive) | Very Low | High | OxymaPure® is an excellent additive for suppressing racemization.[3] |
Disclaimer: The data presented is a synthesis of information from studies on various Fmoc-amino acids and should be used as a guideline. Actual results may vary.
Diketopiperazine (DKP) Formation
Q2: My peptide synthesis is failing at the dipeptide stage with a significant loss of product. What is the likely cause?
A2: This is a classic sign of diketopiperazine (DKP) formation, a common side reaction in Fmoc-SPPS, particularly when synthesizing peptides with C-terminal Proline, or other sterically unhindered amino acids at the second position.[4][5] The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[5]
Troubleshooting and Prevention Strategies:
-
Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation.[6]
-
Fmoc-Deprotection Conditions: Modifying the Fmoc-deprotection conditions can drastically reduce DKP formation.
-
Dipeptide Coupling: Instead of sequential coupling of the first two amino acids, using a pre-synthesized Fmoc-dipeptide can bypass the vulnerable stage for DKP formation.
Table 2: Effect of Fmoc-Deprotection Reagent on Diketopiperazine (DKP) Formation
| Deprotection Reagent | DKP Formation (%) | Notes |
| 20% Piperidine/DMF | 13.8 | Standard but can lead to significant DKP formation.[7] |
| 5% Piperidine/DMF | 12.2 | Reduction in piperidine concentration shows minimal improvement.[7] |
| 5% Piperazine/DMF or NMP | < 4.0 | Significantly reduces DKP formation.[7] |
| 2% DBU/5% Piperazine/NMP | Drastic Reduction | An effective alternative for suppressing DKP.[7] |
Data from a study on a sequence prone to DKP formation and may not be directly representative for all sequences.
Hydrolysis of Activated Ester
Q3: I am experiencing low coupling efficiency, and I suspect the this compound is hydrolyzing before coupling. How can I prevent this?
A3: this compound is a highly reactive ester and can be susceptible to hydrolysis by residual water in the reaction solvents, particularly in DMF. Hydrolysis of the activated ester leads to the formation of the unreactive Fmoc-Phe-OH, resulting in incomplete coupling and deletion sequences.
Troubleshooting and Prevention Strategies:
-
Use Anhydrous Solvents: Ensure that all solvents, especially DMF, are of high purity and anhydrous. Using freshly opened bottles or employing molecular sieves can help.
-
Minimize Exposure to Air: Moisture from the air can contribute to hydrolysis. It is good practice to work under an inert atmosphere (e.g., nitrogen or argon) and keep reagent and reaction vessels sealed.
-
Optimize Reaction Time: While longer coupling times may seem beneficial for difficult sequences, they also increase the window for hydrolysis. The rate of hydrolysis varies for different amino acids, with some activated esters decomposing significantly within a few hours.[8] Monitor the reaction and avoid unnecessarily long coupling times.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
This protocol is designed to minimize the risk of racemization during the coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (1.5 to 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA, 2,4,6-Collidine) (optional, use with caution)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.
-
Reagent Preparation: In a separate, dry vessel, dissolve this compound in a minimal amount of anhydrous DMF.
-
Coupling: Add the this compound solution to the swollen resin. If a base is deemed necessary for a particularly difficult coupling, add a minimal amount of a hindered base like 2,4,6-collidine (0.5 to 1.0 equivalent).
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress closely using a qualitative test (e.g., Kaiser test). The reaction is typically complete within 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Visualizations
Caption: Troubleshooting workflow for addressing racemization.
Caption: Strategies to prevent diketopiperazine formation.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Phe-OPfp Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction time for Fmoc-Phe-OPfp (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine pentafluorophenyl ester) coupling in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound coupling reaction in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Coupling (Positive Kaiser Test) | Insufficient reactivity of the OPfp ester. | While OPfp esters are highly reactive, consider adding an additive like 1-hydroxybenzotriazole (HOBt) to accelerate the coupling rate.[1][2][3] |
| Steric hindrance. | For sterically hindered couplings, extend the reaction time. A double coupling (repeating the coupling step with fresh reagents) can also be effective.[4] | |
| Poor resin swelling. | Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the coupling step to improve the accessibility of reactive sites. | |
| Peptide aggregation. | If the peptide sequence is prone to aggregation, consider using chaotropic salts (e.g., LiCl) in the coupling solution or employing a "magic mixture" of solvents to disrupt secondary structures. Microwave-assisted synthesis can also help reduce aggregation and shorten reaction times. | |
| Low Yield of the Final Peptide | Cumulative incomplete coupling. | If the Kaiser test is ambiguous or you suspect minor, repeated incomplete couplings, optimize the coupling protocol from the start. This includes extending the reaction time or performing a double coupling for the this compound step. |
| Premature Fmoc-group cleavage. | Although less common during coupling, ensure that no strong bases are inadvertently introduced that could lead to premature deprotection. | |
| Racemization | Prolonged exposure to basic conditions. | This compound is an activated ester that helps minimize racemization.[2][5] However, to further reduce the risk, avoid unnecessarily long coupling times. The use of pre-formed OPfp esters is generally preferred over in-situ activation methods that require a base.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an N-terminally protected phenylalanine amino acid with a pentafluorophenyl (OPfp) ester at the C-terminus. This OPfp group is a highly reactive leaving group, making the molecule an "activated ester." This activation facilitates a rapid and efficient coupling reaction with the free amine of a growing peptide chain, particularly for synthesizing peptides with complex sequences or sterically hindered amino acids.[4]
Q2: Do I need to add an activating agent when using this compound?
A2: No, this compound is a pre-activated amino acid ester and does not require an additional activating agent like HBTU, HATU, or DIC.[2] However, an additive such as HOBt can be used to increase the reaction rate.[1][2][3]
Q3: What is a typical reaction time for this compound coupling?
A3: The reaction time can vary depending on the specific sequence and reaction conditions. Generally, coupling with this compound can range from 1 hour to overnight at room temperature.[2] Microwave-assisted synthesis has been shown to complete the coupling in as little as 30-45 seconds in solution-phase, suggesting that microwave SPPS could also significantly reduce coupling times.[6]
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.
Q5: Is this compound prone to racemization?
A5: The use of activated esters like OPfp is known to minimize racemization compared to some other activation methods.[2][5] However, to ensure stereochemical integrity, it is still advisable to avoid unnecessarily prolonged coupling times.
Data Presentation
The following table summarizes typical reaction times and expected outcomes for this compound coupling under various conditions, based on compiled literature data.
| Condition | Reaction Time | Expected Yield/Purity | Key Considerations |
| Standard Coupling (Room Temperature) | 1 - 4 hours | High | A good starting point for most sequences. |
| Overnight Coupling (Room Temperature) | 8 - 16 hours | High | Often used to ensure completion for difficult or sterically hindered couplings.[2] |
| With HOBt Additive (Room Temperature) | 30 - 60 minutes | High to Very High | HOBt can significantly accelerate the coupling rate.[1][2][3] |
| Elevated Temperature (e.g., 40-50°C) | 30 - 90 minutes | High | Can increase the reaction rate but may also increase the risk of side reactions if not carefully controlled. |
| Microwave-Assisted (Solution Phase) | 30 - 45 seconds | Good | Demonstrates the potential for very rapid coupling, which can be translated to microwave SPPS.[6] |
Experimental Protocols
Protocol 1: Standard this compound Coupling in Manual SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling Reaction:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Optional: Dissolve HOBt (3 equivalents) in the this compound/DMF solution.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours (or 30-60 minutes with HOBt).
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion (a negative result is indicated by yellow beads).
-
If the Kaiser test is positive, consider extending the reaction time or performing a double coupling (repeating step 3).
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Kaiser Test for Monitoring Coupling
-
Sample Preparation: Take a small sample of resin beads (a few beads) and place them in a small glass test tube.
-
Washing: Wash the beads with DMF and then with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 0.001 M aqueous solution of KCN diluted 1:100 in pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads/solution.
-
Visualizations
Caption: Experimental workflow for this compound coupling in SPPS.
Caption: Troubleshooting logic for incomplete this compound coupling.
References
improving Fmoc-Phe-OPfp solubility for difficult couplings
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of Fmoc-L-Phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) during challenging peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in my primary solvent for solid-phase peptide synthesis (SPPS). What should I do?
A1: Poor solubility of this compound in standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) can be a significant issue, especially during difficult coupling steps. The low solubility can lead to incomplete reactions and the formation of deletion sequences. To address this, consider using a solvent system known to better solubilize activated amino acids. A mixture of DCM and DMF can be effective, or the use of N-Methyl-2-pyrrolidone (NMP) is also a common strategy.
Q2: I'm observing incomplete coupling even when the this compound appears to be dissolved. What could be the cause?
A2: This issue often points towards "difficult" or "slow" coupling reactions. These can be caused by steric hindrance from bulky amino acids near the coupling site or by the aggregation of the growing peptide chain on the solid support. This aggregation can physically block the reactive sites, preventing the dissolved this compound from accessing the N-terminus of the peptide.
Q3: Are there any additives that can improve the solubility and coupling efficiency of this compound?
A3: Yes, several additives can be employed. The addition of a chaotropic salt, such as lithium chloride (LiCl), can help to disrupt secondary structures in the growing peptide chain, improving solvent penetration and accessibility of the reaction site. Another approach is the use of additives that enhance solubility and reaction kinetics, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). While OPfp esters are already activated, the presence of these additives can sometimes be beneficial in complex reactions.
Troubleshooting Guide
Problem: Low Coupling Efficiency with this compound
This guide will walk you through a systematic approach to troubleshoot and resolve low coupling efficiency issues suspected to be caused by the poor solubility of this compound.
Step 1: Assess Solubility in Different Solvents
The choice of solvent is critical for the solubility of the activated amino acid and for swelling the resin support.
-
Workflow for Solvent Selection:
Caption: Workflow for selecting an appropriate solvent.
-
Solvent Solubility Comparison:
| Solvent System | Observations | Recommendation |
| Dichloromethane (DCM) | Can have limited solubility, especially at higher concentrations. | Use for smaller peptides or when aggregation is not a concern. |
| Dimethylformamide (DMF) | Generally better solubility than DCM. | A good starting point for most standard couplings. |
| N-Methyl-2-pyrrolidone (NMP) | Often provides superior solubility for Fmoc-amino acids. | Recommended for difficult sequences or when DMF is insufficient. |
| DCM/DMF (1:1) | A balanced solvent system that can improve solubility while maintaining good resin swelling. | A practical alternative if pure DMF or NMP is not optimal. |
Step 2: Modify Coupling Conditions
If changing the solvent is not sufficient, modifying the reaction conditions can improve the outcome.
-
Experimental Protocol for Difficult Couplings:
-
Resin Swelling: Swell the peptide-resin thoroughly in the chosen coupling solvent for at least 30 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin extensively to remove all traces of piperidine.
-
Coupling:
-
Dissolve 3-5 equivalents of this compound in the chosen solvent system. If necessary, gently warm the solution to aid dissolution, then allow it to return to room temperature.
-
Add the dissolved this compound to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. For very difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Monitoring: After the coupling, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Troubleshooting Logic for Coupling Conditions:
Caption: Decision-making process for optimizing coupling conditions.
Step 3: Consider Alternative Activation Methods
If solubility and modified coupling conditions do not resolve the issue, the problem may lie with the OPfp ester itself in the context of a particularly difficult sequence. In such cases, switching to an in-situ activation method might be beneficial.
-
Alternative Coupling Reagents:
| Reagent Combination | Advantages | Considerations |
| HBTU/HOBt or HATU/HOAt | Forms a highly reactive acyl-benzotriazole intermediate in situ, which can improve coupling efficiency. | These reagents are more expensive and can have side reactions if not used correctly. |
| DIC/Oxyma | A cost-effective and efficient coupling cocktail that often improves reaction rates and reduces racemization. | The urea byproduct of DIC needs to be thoroughly washed away. |
This technical guide provides a structured approach to resolving common issues related to this compound solubility. By systematically evaluating solvents, reaction conditions, and alternative reagents, researchers can overcome challenges associated with difficult couplings.
Technical Support Center: Strategies to Minimize Peptide Aggregation During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during peptide synthesis, offering potential causes and actionable solutions.
Issue 1: Poor Resin Swelling and Incomplete Reactions
-
Symptoms:
-
The resin bed appears shrunken or does not swell to its expected volume.[1]
-
Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.[1][2]
-
Ninhydrin or TNBS tests give false-negative results.[1]
-
In continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak is observed.[2]
-
-
Possible Cause: On-resin aggregation of the growing peptide chains, driven by strong intermolecular hydrogen bonding and hydrophobic interactions, is preventing efficient solvent and reagent access.[1][2] This is particularly common in sequences containing stretches of hydrophobic residues.
-
Solutions:
| Strategy | Description | Key Considerations |
| Modify Synthesis Conditions | ||
| Solvent System | Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as NMP or add DMSO.[1][3] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[1] | NMP is generally superior to DMF for solvating growing peptide chains.[1] |
| Elevated Temperature | Perform coupling and deprotection steps at elevated temperatures (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating.[1][3] | For heat-sensitive residues like Fmoc-His(Trt)-OH, consider lower temperatures (e.g., 50°C) to minimize racemization.[1] |
| Chaotropic Agents | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.[1][2] | Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with some reagents.[1] |
| Sonication | Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.[1][3] | This can be particularly useful if the resin has visibly clumped.[1] |
| Incorporate Backbone Modifications | ||
| Pseudoproline Dipeptides | Strategically insert pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[1][4][5] | Insert pseudoprolines approximately every 6-8 residues, especially before hydrophobic clusters.[1] The native residue is regenerated during final cleavage.[6] |
| Dmb/Hmb Protecting Groups | Utilize backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues to prevent hydrogen bonding.[1][3][6] | Incorporation of an Hmb or Dmb moiety every six to seven residues can effectively disrupt aggregation.[1][6] |
| Change Solid Support | ||
| Low-Loading Resin | Use a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) to increase the distance between peptide chains.[3][7] | This reduces the likelihood of intermolecular interactions.[7] |
| PEGylated Resins | Employ resins containing polyethylene glycol (PEG) linkers, such as NovaSyn® TG or PEGA, to improve solvation and reduce aggregation.[7] | These resins can enhance the synthesis of "difficult" sequences. |
Issue 2: Difficulty Dissolving the Cleaved Peptide
-
Symptoms:
-
Possible Cause: The hydrophobic nature of the amino acid sequence leads to aggregation in aqueous solutions.[1]
-
Solutions:
| Strategy | Description | Key Considerations |
| Solubilization Additives | Add organic modifiers like isopropanol, acetic acid, or chaotropic agents such as guanidine hydrochloride to the purification solvents to disrupt aggregates.[1] | Guanidine hydrochloride is a strong denaturant that can solubilize insoluble proteins.[8] |
| pH Adjustment | Modify the pH of the solvent to a point where the peptide has a net charge, which can increase solubility through electrostatic repulsion. | Test a range of pH values to find the optimal solubility. |
| "Magic Mixture" for Solubilization | Use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55 °C as a solvent system. | This can be effective for both acylation and Fmoc-cleavage steps. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation during synthesis?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support.[2] This is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[2][6] Hydrophobic interactions between amino acid side chains also contribute significantly to this phenomenon.[1]
Q2: How do pseudoproline dipeptides prevent aggregation?
A2: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring.[4][9] This cyclic structure introduces a "kink" into the peptide backbone, similar to proline.[4][5][10] This conformational disruption hinders the intermolecular hydrogen bonding required for β-sheet formation, thereby enhancing the solvation of the growing peptide chain and improving coupling efficiency.[4][5] The native serine, threonine, or cysteine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[6]
Q3: What are Dmb and Hmb protecting groups, and how do they work?
A3: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are backbone-protecting groups attached to the amide nitrogen of an amino acid residue.[6] This substitution physically blocks the hydrogen bond donor capability of the amide proton, which is crucial for the formation of β-sheet structures.[6] By strategically placing Hmb- or Dmb-protected amino acids, typically every six to seven residues, aggregation can be effectively disrupted.[1][6] These protecting groups are removed during the final TFA cleavage.[6]
Q4: What is the role of PEGylation in minimizing peptide aggregation?
A4: Polyethylene glycol (PEG) can be conjugated to peptides, a process known as PEGylation. This modification can reduce aggregation by creating a steric barrier around the peptide, preventing the close intermolecular contact required for aggregation.[11] PEGylation can also improve the solubility and stability of the peptide.[12][13]
Q5: How does the choice of solvent impact peptide aggregation?
A5: The success of SPPS is highly dependent on the solvation of the resin and the growing peptide chain.[14] Solvents with higher polarity and hydrogen-bonding capacity can better solvate the peptide backbone and disrupt intermolecular hydrogen bonds, thus reducing aggregation.[14] N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are often more effective at preventing aggregation than the more commonly used dimethylformamide (DMF).[1][3]
Quantitative Data Summary
The following table summarizes the impact of incorporating pseudoprolines on the synthesis of the API Liraglutide, demonstrating the effectiveness of this strategy in improving crude peptide purity.
| Synthesis Strategy | Crude Purity (by HPLC) | Key Observations |
| Standard Fmoc Synthesis (No Pseudoprolines) | Low | Significant impurities, making purification challenging.[5] |
| One Pseudoproline Dipeptide | Improved | Noticeable improvement in the purity of the desired product.[5] |
| Two Pseudoproline Dipeptides | Higher | Further reduction in impurities.[5] |
| Three Pseudoproline Dipeptides | Highest | The crude product is of much greater quality with fewer impurities close to the main peak.[5] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.[15]
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)[15]
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)[15]
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)[15]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[15]
-
TNBS test reagents[15]
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.[15]
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[15]
-
Add DIPEA to the solution from step 2 and mix thoroughly.[15]
-
Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.[15]
-
Agitate the mixture for 1-2 hours at room temperature.[16]
-
Perform a TNBS test to confirm the completion of the coupling reaction. If the reaction is incomplete, extend the coupling time or repeat the coupling step.
-
Wash the resin thoroughly with DMF.[16]
-
Protocol 2: Incorporation of Dmb-Protected Dipeptides
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.[15]
-
Materials:
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.[15]
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).[15]
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.[15]
-
Add the activated dipeptide solution to the peptide-resin.[15]
-
Agitate the mixture for 1-2 hours at room temperature.[15]
-
Perform a TNBS test to confirm the completion of the coupling reaction.
-
Wash the resin thoroughly with DMF.
-
Visualizations
Caption: Troubleshooting workflow for addressing peptide aggregation during synthesis.
Caption: Mechanism of pseudoproline in preventing peptide aggregation.
Caption: Modified SPPS workflow incorporating an aggregation checkpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thomassci.com [thomassci.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Phe-OPfp Coupling & Kaiser Test Interpretation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting Kaiser test results following the coupling of Fmoc-Phe-OPfp in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work in SPPS?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In Fmoc-based SPPS, it is a critical in-process control to monitor reaction completion. The test relies on the reaction of ninhydrin with a primary amine, which produces a characteristic blue-purple chromophore called Ruhemann's purple.[3] After a successful Fmoc-deprotection step, the test should be positive (blue), confirming the presence of a free N-terminal amine. Conversely, after a successful coupling step, the test should be negative (yellow/colorless), indicating the N-terminal amine has been acylated.[3]
Q2: What do the different colors in a Kaiser test indicate after a coupling step?
The color of the resin beads and the surrounding solution provides a clear, qualitative assessment of the coupling reaction's completeness.[3][4] An intense blue color in both the beads and the solution signifies a failed coupling reaction, as a high concentration of free primary amines remains.[3] A yellow or colorless result for both beads and solution indicates a successful and complete coupling.[3]
Q3: I've just coupled with this compound. What is the expected Kaiser test result for a complete reaction?
After a successful coupling reaction with this compound, the expected result is a negative Kaiser test . This means the resin beads and the test solution should appear yellow or colorless.[3] this compound is a pentafluorophenyl (Pfp) activated ester, which is highly reactive and designed for efficient and rapid coupling.[5] A negative test confirms that the activated ester has effectively reacted with all available N-terminal primary amines on the resin-bound peptide.
Q4: Can the pentafluorophenol (Pfp) leaving group from the coupling reaction interfere with the Kaiser test?
The pentafluorophenol leaving group is washed away during the standard washing steps performed after the coupling reaction and before the Kaiser test.[6] Therefore, it should not be present to interfere with the test. However, inefficient washing could leave residual unreacted this compound or other reagents, which could potentially lead to ambiguous results.[7] Thorough washing of the resin is critical before performing the test.[3][7]
Troubleshooting Guide
Q5: My Kaiser test is strongly positive (dark blue beads and solution) after coupling with this compound. What went wrong?
A strong positive result indicates a significant coupling failure.[8] Since this compound is a highly active ester, the issue often lies with other factors:
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amines inaccessible to the activated amino acid.[1][7]
-
Steric Hindrance: The sequence being synthesized may be sterically hindered, slowing down the coupling reaction significantly.
-
Improper Reagent Preparation: Ensure the this compound and any additives are fresh and correctly dissolved. Contamination or degradation of reagents can lead to failed reactions.[7]
-
Inadequate Resin Swelling: Poor swelling of the resin in the reaction solvent can prevent reagents from accessing all reaction sites.[1]
Q6: My Kaiser test is weakly positive (light blue beads/solution). What are my next steps?
A weakly positive result suggests the coupling reaction is incomplete but has proceeded to some extent.[8] The recommended action is to perform a second coupling (recoupling).[9] This involves repeating the coupling step with a fresh solution of this compound to react with the remaining free amines. If the test remains positive after a second coupling, consider changing reaction conditions or capping the unreacted amines.[10][11]
Q7: The resin beads are blue, but the solution is colorless. How should I interpret this?
This result typically indicates a difficult or slow coupling reaction where many, but not all, of the primary amines have reacted.[4] The reaction is incomplete. The best course of action is to perform a second coupling to drive the reaction to completion.[9]
Q8: After troubleshooting and recoupling, the test is still positive. What are my options?
If recoupling fails to yield a negative Kaiser test, it's often best to permanently block the unreacted N-terminal amines to prevent the formation of deletion peptide impurities in subsequent steps.[8][9] This process is called capping .
-
Capping Procedure: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like pyridine or N,N-diisopropylethylamine (DIPEA) in DMF.[12][13] This acetylates the free amines, rendering them unreactive for future coupling steps.
-
After capping, a negative Kaiser test should be confirmed before proceeding to the next Fmoc-deprotection step. [11]
Data Presentation
Table 1: Interpretation of Kaiser Test Results After Coupling
| Observation (Bead & Solution Color) | Interpretation | Recommended Action |
| Intense Blue | Positive Result: Complete coupling failure. High concentration of unreacted primary amines.[3] | Troubleshoot: Check for peptide aggregation, steric hindrance, or reagent issues. Recouple with fresh reagents.[7][9] |
| Light Blue / Blueish-Green | Weakly Positive Result: Incomplete or slow coupling.[8] | Recouple: Perform a second coupling to drive the reaction to completion.[9] |
| Blue Beads, Colorless Solution | Incomplete Coupling: Indicates a difficult coupling; many sites remain unreacted.[4] | Recouple: Perform a second coupling.[9] |
| Yellow / Colorless | Negative Result: Successful coupling. No detectable primary amines.[3] | Proceed: Continue to the next Fmoc-deprotection step in the synthesis cycle. |
| Brownish-Red | Ambiguous (Proline): May indicate the presence of a secondary amine like Proline at the N-terminus. The Kaiser test is unreliable for secondary amines.[1][14] | Use Alternative Test: Confirm with an Isatin or Chloranil test, which are specific for secondary amines.[8] |
Experimental Protocols
Protocol 1: Qualitative Kaiser Test
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagent Preparation:
-
Solution A: 1 mL of 0.001M KCN in 49 mL of pyridine.[14]
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[14]
-
Solution C: 40 g of phenol in 20 mL of n-butanol.[14]
Procedure:
-
Sample Collection: Transfer a small sample of peptide-resin (approx. 10-15 beads) to a small, clean test tube.[1]
-
Washing: Wash the resin beads thoroughly with DMF (3x) and then DCM (1x) to remove any residual reagents. Decant the solvent completely.[3]
-
Reagent Addition: Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[1][14]
-
Incubation: Heat the test tube in a heating block at 110°C for 5 minutes.[1][14]
-
Observation: Remove the test tube, allow it to cool slightly, and observe the color of the beads and the solution against a white background.[3]
Visualizations
Caption: Workflow for performing a qualitative Kaiser test.
Caption: Decision logic for SPPS coupling and monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. youtube.com [youtube.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance from the Phenylalanine Side Chain
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing the challenges associated with the steric hindrance of the phenylalanine side chain in various experimental contexts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the phenylalanine side chain a common cause?
A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule physically obstructs a chemical reaction.[1][2][3] The phenylalanine side chain, with its bulky benzyl group, often introduces significant steric hindrance. This bulkiness can impede the approach of reagents to a reaction site, hinder peptide bond formation, and restrict the entry of substrates into an enzyme's active site.
Q2: In what experimental contexts is steric hindrance from phenylalanine a significant issue?
A2: Steric hindrance involving phenylalanine is a common challenge in several areas:
-
Solid-Phase Peptide Synthesis (SPPS): Coupling phenylalanine residues, especially to other bulky amino acids, can be inefficient and lead to low yields and truncated sequences.
-
Enzyme Kinetics: The bulky side chain can prevent a substrate containing phenylalanine from efficiently binding to an enzyme's active site, resulting in low catalytic activity.[4][5]
-
Drug Design and Development: The steric bulk of phenylalanine in a ligand can lead to clashes with the target protein's binding pocket, reducing binding affinity and potency. Conversely, introducing steric hindrance can be a deliberate strategy to enhance selectivity.[6]
-
Protein Folding and Stability: While not always detrimental, unfavorable steric interactions involving phenylalanine can impact the final folded structure and overall stability of a protein.[7][8]
Q3: What are the general strategies to mitigate steric hindrance from the phenylalanine side chain?
A3: The primary strategies can be broadly categorized as:
-
Chemical Synthesis Optimization: In peptide synthesis, this involves using more potent coupling reagents, optimizing reaction conditions (e.g., temperature, solvents), and employing techniques like double coupling or microwave-assisted synthesis.[9][10]
-
Enzyme Engineering: For enzymatic reactions, modifying the enzyme's active site through site-directed mutagenesis to create more space can accommodate bulky substrates.[4][5][11]
-
Substrate/Ligand Modification: Synthesizing and utilizing phenylalanine analogs with altered steric profiles, such as conformationally restricted analogs, can improve binding and reactivity.[12][13]
Troubleshooting Guides
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) Involving Phenylalanine
Symptoms:
-
Significantly lower than expected peptide yield after cleavage.[14]
-
Mass spectrometry analysis reveals a high proportion of truncated or deletion sequences.[15]
-
Positive Kaiser test after a coupling step indicates incomplete reaction.[10]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient potency of coupling reagent | Standard carbodiimide reagents may be inadequate. Switch to more potent uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salt-based reagents.[9][10] |
| Steric hindrance slowing reaction kinetics | Increase the coupling reaction time (e.g., from 1-2 hours to overnight). Consider performing a "double coupling" by repeating the coupling step with fresh reagents.[9][16] |
| Peptide aggregation on the resin | Use solvents with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). Incorporating pseudoproline dipeptides can also help disrupt secondary structures.[17] |
| Suboptimal reaction temperature | Gently increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion.[9] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of a Phenylalanine Residue to Alanine
This protocol describes a general workflow for mutating a phenylalanine residue to an alanine to reduce steric hindrance in an enzyme's active site. Alanine is chosen due to its small, non-bulky, and chemically inert side chain.[18]
1. Primer Design:
- Design a pair of complementary mutagenic primers (forward and reverse) that contain the desired mutation (TTC or TTT for Phe to GCC, GCT, GCA, or GCG for Ala).
- The primers should be 25-45 bases in length with the mismatch in the center.
- The melting temperature (Tm) should be ≥ 78°C.
2. PCR Amplification:
- Set up a PCR reaction using a high-fidelity DNA polymerase.
- Use the plasmid containing the gene of interest as the template.
- A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template plasmid (10-50 ng), 1.5 µL of forward primer (10 µM), 1.5 µL of reverse primer (10 µM), 1 µL of dNTP mix (10 mM), 1 µL of high-fidelity DNA polymerase, and nuclease-free water to a final volume of 50 µL.
- Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
3. Digestion of Parental DNA:
- Add 1 µL of the DpnI restriction enzyme to the PCR product.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
4. Transformation:
- Transform competent E. coli cells with 5-10 µL of the DpnI-treated plasmid.
- Plate the transformed cells on an appropriate antibiotic selection plate.
5. Verification:
- Isolate plasmid DNA from several colonies.
- Verify the desired mutation by DNA sequencing.
Protocol 2: Kinetic Analysis of an Enzyme with a Phenylalanine-Containing Substrate
This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for an enzyme acting on a substrate containing a phenylalanine residue.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the enzyme.
- Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store at -80°C.
- Substrate Stock Solution: Prepare a high-concentration stock solution of the phenylalanine-containing substrate in the assay buffer.
2. Assay Procedure:
- Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 to 10 times the expected Km.[19]
- In a 96-well plate or cuvette, add the assay buffer and the substrate solution to the desired final concentrations.
- Equilibrate the plate/cuvette to the optimal reaction temperature.
- Initiate the reaction by adding a small volume of a diluted enzyme solution.
- Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader or spectrophotometer.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
- Plot the initial velocities against the corresponding substrate concentrations.
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Quantitative Data
Table 1: Impact of Site-Directed Mutagenesis on the Kinetic Parameters of Bacillus badius Phenylalanine Dehydrogenase (BbPheDH) for the Bulky Substrate 2-oxo-4-phenylbutyric acid (2-OPBA)[5][21]
| Enzyme Variant | kcat (s-1) | Km (mM) | kcat/Km (s-1mM-1) | Fold Improvement (kcat/Km) |
| Wild Type | 10.7 | 0.63 | 17.0 | 1.0 |
| V309G | 89 | - | - | - |
| L306V/V309G | 131 | 0.77 | 170.1 | 10.0 |
| V144G/L306V/V309G | 136 | 0.74 | 183.8 | 10.8 |
Data adapted from Wu et al. (2021). The mutations were introduced to reduce steric hindrance in the substrate-binding pocket.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fastercapital.com [fastercapital.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Stability and in Vivo Concentration of Missense Mutations in Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. biotage.com [biotage.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Alanine scanning - Wikipedia [en.wikipedia.org]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Peptide Yield with Activated Amino Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maximize peptide yield when using activated amino acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low peptide yield when using activated amino acid esters?
Low peptide yields can stem from several factors, including incomplete coupling reactions, side reactions, peptide aggregation, and issues with reagents or the solid support. Incomplete coupling is often due to steric hindrance from bulky amino acids or the growing peptide chain.[1][2] Side reactions such as racemization or the formation of unreactive byproducts like N-acylurea can also significantly reduce the yield of the desired peptide.[3][4] Furthermore, peptide aggregation on the solid support can hinder reagent access to the reaction site.[1][2]
Q2: How can I minimize racemization during peptide synthesis?
Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a critical issue that can be minimized through several strategies.[5] The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly effective in suppressing racemization by forming active esters that are less prone to epimerization.[5][6][7] Careful selection of the base is also crucial, as strong bases can promote racemization.[8] For amino acids that are particularly susceptible to racemization, such as cysteine and histidine, using pre-formed pentafluorophenyl (PFP) esters is a recommended method.
Q3: When should I choose a pentafluorophenyl (PFP) ester over an in-situ activation method?
Pentafluorophenyl (PFP) esters are highly reactive and stable intermediates that offer several advantages, making them a good choice in specific situations.[9] They are particularly effective for coupling sterically hindered amino acids where other methods may fail.[1][9] PFP esters are also ideal for reducing racemization, especially for sensitive amino acids.[9] Using pre-formed PFP esters avoids exposing the resin-bound peptide to potentially harsh coupling reagents, which can be beneficial for complex or sensitive peptide sequences.[9]
Q4: What is the purpose of additives like HOBt in coupling reactions?
Additives like 1-hydroxybenzotriazole (HOBt) play a crucial role in carbodiimide-mediated coupling reactions. HOBt accelerates the reaction and acts as a racemization suppressor.[6] It reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester.[3][6] This active ester is more stable than the O-acylisourea, which minimizes the formation of an oxazolone intermediate that can lead to epimerization.[6] While some coupling reagents can function alone, the addition of HOBt enhances the overall efficiency and purity of the peptide synthesis.[6]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency, Especially with Sterically Hindered Amino Acids
Symptoms:
-
Positive Kaiser test after coupling step, indicating unreacted free amines.
-
Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).
-
Low overall yield of the desired peptide.[10]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently Potent Coupling Reagent | Switch from standard carbodiimide reagents (e.g., DCC, DIC) to more powerful aminium/uronium salts like HBTU, HATU, or HCTU, or phosphonium salts like PyBOP.[1] These form more reactive esters capable of overcoming steric barriers.[1] |
| Inadequate Reaction Time | For sterically hindered amino acids, increase the coupling reaction time from the standard 1-2 hours to overnight to ensure the reaction goes to completion.[1][10] |
| Suboptimal Solvent | If using DMF, consider switching to N-methylpyrrolidone (NMP), which has superior solvating properties and can help reduce peptide aggregation.[1][11] |
| Peptide Aggregation | Perform a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[1][11] |
Issue 2: Significant Racemization Detected in the Final Peptide
Symptoms:
-
Presence of diastereomeric impurities in the final product upon chiral HPLC analysis.
-
Reduced biological activity of the synthesized peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base | The choice of base is critical. Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[12] Prolonged exposure to a basic medium can increase racemization.[8] |
| Over-activation of the Amino Acid | The formation of highly reactive intermediates like oxazolones can lead to racemization.[13][14] The use of additives like HOBt or NHS helps to form more stable active esters, thus suppressing oxazolone formation and racemization.[5][6] |
| Prolonged Reaction Time with Activated Ester | Unconsumed activated ester in the presence of base for an extended period can lead to racemization.[8] Ensure the stoichiometry of the reagents is optimized to minimize the lifetime of the activated species. Using a slight excess of the amino acid anion can help consume the activated ester more quickly.[8] |
Issue 3: Formation of Unidentified Byproducts
Symptoms:
-
Multiple peaks close to the desired product peak in the HPLC chromatogram.
-
Mass spectrometry data showing masses corresponding to unexpected modifications.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of N-acylurea | This unreactive byproduct can form from the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated couplings.[3][4] Using an additive like HOBt or HOSu minimizes this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[3] |
| Side-chain Reactions | Unprotected or inadequately protected reactive side chains of amino acids can lead to side reactions.[15] Ensure that appropriate side-chain protecting groups are used for all amino acids with reactive functionalities.[15] |
| Reaction with Solvent | In some cases, the solvent or impurities within it can react with the peptide or reagents. For example, DMF can be a source of formylation side reactions.[16] Use high-purity, peptide-synthesis-grade solvents. |
Experimental Protocols
Protocol 1: Standard HBTU/HOBt Coupling for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for an Fmoc-protected amino acid to a resin-bound peptide using HBTU/HOBt activation.[6]
Materials:
-
Fmoc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Solid-phase synthesis resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-15 minutes.[6]
-
Drain the piperidine solution and repeat the treatment for another 5-15 minutes to ensure complete Fmoc removal.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be blue).[6]
-
-
Pre-activation of the Fmoc-Amino Acid:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 10-60 minutes at room temperature. For difficult couplings (e.g., sterically hindered amino acids), the reaction time can be extended.[6]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Quantitative Parameters for HBTU/HOBt Coupling:
| Parameter | Value | Notes |
| Fmoc-amino acid | 2-5 eq. | Equivalents relative to the resin loading. |
| HBTU | 1.9-4 eq. | |
| HOBt | 2-5.5 eq. | |
| DIPEA | 4-8 eq. | |
| Pre-activation Time | 2-5 minutes | The Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed before addition to the resin.[6] |
| Coupling Time | 10-60 minutes | Can be extended for difficult couplings.[6] |
| Solvent | DMF | NMP can also be used and is preferred for sequences prone to aggregation.[1][6] |
Protocol 2: Synthesis of Fmoc-Amino Acid Pentafluorophenyl (PFP) Esters
This protocol describes the preparation of Fmoc-amino acid PFP esters for use in peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
Pentafluorophenyl trifluoroacetate or Pentafluorophenol
-
DCC (N,N'-Dicyclohexylcarbodiimide) or similar carbodiimide
-
Ethyl acetate or Dichloromethane (DCM)
-
Hexane
Procedure (using Pentafluorophenol and DCC):
-
Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1-1.2 equivalents) in a suitable solvent like ethyl acetate or DCM.
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the mixture.
-
Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a solvent mixture such as ethyl acetate/hexane to obtain the pure Fmoc-amino acid PFP ester.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle workflow.
Caption: Carbodiimide activation mechanism and competing pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Phe-OPfp vs. In-Situ Activation with HBTU/DIC
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling methodology is a critical juncture that profoundly influences yield, purity, and cost-effectiveness. This guide provides an objective, data-driven comparison between two prevalent strategies for incorporating Phenylalanine (Phe): the use of a pre-activated pentafluorophenyl (OPfp) ester, Fmoc-Phe-OPfp, and the in-situ activation of Fmoc-Phe-OH using the coupling reagent HBTU with N,N'-diisopropylcarbodiimide (DIC) as an additive.
This comparison delves into the reaction mechanisms, presents a summary of performance data, and provides detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Pre-activated Esters vs. In-Situ Activation
The core difference between these two approaches lies in the timing and nature of the carboxylic acid activation. With this compound, the amino acid is pre-activated and can be stored as a stable, crystalline solid. This method offers convenience and can lead to very low levels of racemization. In contrast, in-situ activation involves generating the reactive species "in place" within the reaction vessel. HBTU is a highly efficient aminium-based coupling reagent known for its rapid reaction times and high coupling efficiency. DIC is often used as a co-reagent to facilitate the reaction and scavenge byproducts.
Performance Comparison: A Data-Driven Overview
While direct head-to-head studies under identical conditions are sparse in publicly available literature, a compilation of data from various sources allows for a representative comparison of the two methods. The following table summarizes key performance indicators.
| Performance Metric | This compound | HBTU/DIC In-Situ Activation | Key Considerations |
| Coupling Efficiency/Yield | High to Quantitative | Very High | HBTU is renowned for driving reactions to completion, even with sterically hindered amino acids.[1] |
| Reaction Time | 1-2 hours | 10-60 minutes | HBTU offers significantly faster coupling times.[1] |
| Purity of Crude Peptide | High | High | Both methods generally produce high-purity peptides. |
| Racemization | Very Low | Low | OPfp esters are particularly advantageous for amino acids prone to racemization.[2] The use of additives like HOBt with HBTU/DIC also effectively suppresses racemization. |
| Cost | Higher (pre-activated reagent) | Lower (reagents purchased separately) | The convenience of a pre-activated ester comes at a higher initial cost. |
| Convenience & Stability | High (stable, crystalline solid) | Moderate (requires pre-mixing of reagents) | This compound offers a more streamlined workflow.[2] |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical transformations is key to optimizing peptide synthesis.
This compound: A Stable Active Ester Approach
The pentafluorophenyl ester of Fmoc-L-phenylalanine is a highly reactive yet stable active ester. The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3]
HBTU/DIC: Rapid In-Situ Activation
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an aminium salt that rapidly activates the carboxylic acid of Fmoc-Phe-OH. In the presence of a base like N,N-diisopropylethylamine (DIPEA), the Fmoc-Phe-OH is deprotonated to its carboxylate form, which then attacks the HBTU to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This active ester is then readily attacked by the free amine of the peptide chain. DIC (N,N'-diisopropylcarbodiimide) acts as a dehydrating agent, facilitating the formation of the active ester and scavenging water.
Detailed Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis (SPPS) and may require optimization for specific peptide sequences and synthesis scales.
General SPPS Workflow
A typical cycle in Fmoc-based SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Protocol 1: Coupling with this compound
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the this compound and optional HOBt in DMF.
-
Add the solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates the absence of free primary amines and a complete reaction.
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Proceed with the next Fmoc deprotection and coupling cycle.
Protocol 2: In-Situ Activation and Coupling with HBTU/DIC
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Phe-OH (2-5 equivalents)
-
HBTU (2-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (2-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate reaction vessel, dissolve Fmoc-Phe-OH, HBTU, and DIC in DMF.
-
Add DIPEA to the mixture to initiate the activation. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 10-60 minutes with gentle agitation.[1]
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
After the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Conclusion and Recommendations
The choice between this compound and in-situ activation with HBTU/DIC is contingent on the specific priorities of the synthesis.
-
For syntheses where minimizing racemization is the absolute priority, especially with racemization-prone amino acids, this compound is an excellent choice. Its stability and pre-activated nature offer a reliable and clean coupling process.
-
When speed and high coupling efficiency are paramount, particularly for long or difficult sequences, in-situ activation with HBTU/DIC is a powerful and cost-effective option. The rapid kinetics of HBTU can significantly shorten synthesis times.
Ultimately, both methods are robust and widely used in the field of peptide synthesis. By understanding their respective mechanisms, performance characteristics, and protocols, researchers can select the optimal strategy to achieve their synthetic goals and advance their research and development efforts.
References
A Comparative Guide to the Reactivity of OPfp, OPcp, and ONp Active Esters in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of amide bonds is a fundamental transformation in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and various advanced materials. The use of active esters is a widely adopted strategy to facilitate this crucial reaction. This guide provides an in-depth comparison of three commonly employed active esters: pentafluorophenyl (OPfp), pentachlorophenyl (OPcp), and p-nitrophenyl (ONp) esters, with a focus on their reactivity, supported by quantitative data and detailed experimental protocols.
Introduction to Active Esters
Active esters are carboxylic acid derivatives where the carbonyl group is attached to an electron-withdrawing group, enhancing its susceptibility to nucleophilic attack. This "activation" facilitates the otherwise slow reaction between a carboxylic acid and an amine to form a stable amide bond. The choice of the activating group is critical as it dictates the reaction rate, yield, and can influence side reactions such as racemization. The effectiveness of OPfp, OPcp, and ONp esters stems from the electron-withdrawing nature of their respective phenolic leaving groups.[1][2]
Comparative Reactivity and Kinetic Data
Kinetic studies have unequivocally established a clear hierarchy in the reactivity of these esters toward aminolysis (the reaction with an amine). The strong electron-withdrawing properties of the halogenated phenyl rings in OPfp and OPcp esters, and the nitro group in ONp esters, activate the carbonyl group for nucleophilic attack.[1]
Quantitative comparisons reveal the superior reactivity of OPfp esters.[1][3] This heightened reactivity is attributed to the excellent electron-withdrawing capacity and the stability of the pentafluorophenoxide anion as a leaving group.[1]
Table 1: Relative Coupling Rates of Active Esters
| Active Ester | Structure | Leaving Group | Relative Coupling Rate |
| OPfp (pentafluorophenyl) | R-CO-OC₆F₅ | Pentafluorophenol | 111[1] |
| OPcp (pentachlorophenyl) | R-CO-OC₆Cl₅ | Pentachlorophenol | 3.4 |
| ONp (p-nitrophenyl) | R-CO-OC₆H₄NO₂ | p-Nitrophenol | 1[2] |
The data presented in Table 1 indicates that OPfp esters react approximately 32 times faster than OPcp esters and a striking 111 times faster than ONp esters under comparable conditions.[1] This significant difference in reactivity makes OPfp esters particularly advantageous for synthesizing complex or sterically hindered peptides where other methods may result in low yields.[2] Furthermore, the high reactivity of OPfp esters can help minimize or even eliminate undesirable side reactions.[2][3]
Visualization of Reaction Mechanism and Workflow
To better understand the underlying principles and practical application of active esters, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Experimental Protocols
General Protocol for the Synthesis of an OPfp Active Ester
This protocol describes a common method for preparing a pentafluorophenyl active ester from a carboxylic acid using a carbodiimide coupling agent.[4]
Materials:
-
N-protected amino acid (1.0 eq)
-
Pentafluorophenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the N-protected amino acid and pentafluorophenol in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide (DCC or DIC) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-4 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude OPfp ester.
-
The product can be further purified by recrystallization or column chromatography.
General Protocol for the Synthesis of an ONp Active Ester
This protocol outlines the synthesis of a p-nitrophenyl active ester.[5]
Materials:
-
N-protected amino acid (1.0 eq)
-
p-Nitrophenol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the N-protected amino acid in EtOAc in a round-bottom flask.
-
Add the p-nitrophenol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Filter off the precipitated DCU and wash the solid with EtOAc.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product is typically purified by recrystallization from a suitable solvent like hot ethanol.[5]
General Protocol for Peptide Coupling using an Active Ester
This protocol describes the use of a pre-formed active ester to synthesize a dipeptide.
Materials:
-
N-protected amino acid active ester (e.g., Fmoc-AA-OPfp) (1.0 eq)
-
Amino acid ester hydrochloride (or other amine component) (1.0 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)
Procedure:
-
Dissolve the amino acid ester hydrochloride in the anhydrous solvent.
-
Add the base (DIPEA) to neutralize the hydrochloride and stir for a few minutes.
-
Add the N-protected amino acid active ester to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with OPfp esters are often complete within an hour.
-
Once the reaction is complete, dilute the mixture with a suitable solvent like EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine to remove the excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude dipeptide.
-
Purify the product by column chromatography on silica gel.
Conclusion
The choice of active ester significantly impacts the efficiency of amide bond formation. The kinetic data clearly demonstrates that OPfp esters offer the highest reactivity, making them the preferred choice for challenging couplings, rapid synthesis, and minimizing side reactions.[1][2][3] OPcp esters provide an intermediate level of reactivity, while ONp esters , being the least reactive of the three, are still valuable for specific applications where slower, more controlled reactivity is desired. Researchers and drug development professionals can leverage this comparative data to select the most appropriate active ester strategy for their synthetic goals, thereby optimizing yields, purity, and overall efficiency.
References
A Comparative Kinetic Analysis of Fmoc-Phe-OPfp in Aminolysis Reactions for Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficiency of peptide bond formation is a critical factor in the synthesis of therapeutic peptides and other complex biomolecules. The choice of activating group for the incoming Fmoc-amino acid plays a pivotal role in determining reaction rates and overall synthesis success. This guide provides a comparative kinetic analysis of Fmoc-L-Phenylalanine-pentafluorophenyl ester (Fmoc-Phe-OPfp) against other commonly employed active esters, supported by experimental data and detailed protocols to aid in the rational selection of coupling reagents.
The aminolysis of an active ester is the fundamental reaction in solid-phase peptide synthesis (SPPS), where the nucleophilic amino group of the resin-bound peptide attacks the activated carboxyl group of the incoming Fmoc-amino acid. The reactivity of the active ester directly influences the kinetics of this reaction, impacting coupling efficiency, potential side reactions, and the overall speed of peptide synthesis.
Comparative Kinetic Data
One study reported the relative coupling rates of various active esters, demonstrating the superior reactivity of pentafluorophenyl (OPfp) esters. The relative rate of aminolysis for a Boc-amino acid-OPfp ester was found to be significantly higher than that of the corresponding p-nitrophenyl (ONp) ester, with a reported ratio of 111:1, respectively[1]. This substantial difference in reactivity highlights the efficiency of OPfp esters in promoting rapid amide bond formation.
To provide a clear comparison, the following table summarizes the expected relative reactivities of common active esters based on available data and chemical principles.
| Active Ester of Fmoc-Phe | Leaving Group | Relative Reactivity | Key Characteristics |
| Pentafluorophenyl (OPfp) ester | Pentafluorophenol | Very High | Highly activating, leading to fast reaction times and high coupling efficiency. Generally minimizes racemization due to rapid aminolysis[1]. |
| N-Hydroxysuccinimide (OSu) ester | N-Hydroxysuccinimide | High | A widely used and effective activating group, though generally less reactive than OPfp esters. |
| p-Nitrophenyl (ONp) ester | p-Nitrophenol | Moderate | Historically significant, but often exhibits slower kinetics compared to OPfp and OSu esters[1]. |
| 1-Hydroxybenzotriazole (OBt) ester (in situ) | 1-Hydroxybenzotriazole | High | Formed in situ with coupling reagents like HBTU/HATU. Highly reactive and effective at suppressing racemization. |
| 1-Hydroxy-7-azabenzotriazole (OAt) ester (in situ) | 1-Hydroxy-7-azabenzotriazole | Very High | Formed in situ with coupling reagents like HATU. Generally more reactive than OBt esters. |
Experimental Protocols
To facilitate the direct comparison of aminolysis reaction kinetics in your own laboratory, the following detailed experimental protocol for monitoring the reaction via High-Performance Liquid Chromatography (HPLC) is provided.
Protocol: Kinetic Analysis of this compound Aminolysis by HPLC
Objective: To determine the second-order rate constant for the aminolysis of this compound with a model amine (e.g., benzylamine or an amino acid ester like H-Gly-OMe).
Materials:
-
Fmoc-L-Phe-OPfp
-
Benzylamine (or H-Gly-OMe)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane or Dimethylformamide)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine of known concentration (e.g., 100 mM) in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a reaction vessel, equilibrate a known volume of the this compound stock solution to the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the amine stock solution. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate (e.g., 1 mM this compound and 10 mM amine for pseudo-first-order conditions).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 1-5 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution of 0.1% TFA in 50:50 acetonitrile/water. This will protonate the amine and halt the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate this compound, the amine, and the resulting dipeptide product (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond).
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the concentration of this compound versus time.
-
Under pseudo-first-order conditions (large excess of amine), the natural logarithm of the this compound concentration versus time will yield a linear plot with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the amine.
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for kinetic analysis of aminolysis.
Caption: Simplified mechanism of this compound aminolysis.
Conclusion
The selection of an appropriate active ester is a critical parameter in optimizing solid-phase peptide synthesis. Based on available data, this compound stands out as a highly reactive acylating agent that facilitates rapid and efficient aminolysis, which is crucial for achieving high coupling yields and minimizing side reactions. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic analyses, enabling data-driven decisions in the development of efficient and reliable peptide synthesis strategies. This is particularly important for the synthesis of complex peptides where steric hindrance and aggregation can impede reaction kinetics.
References
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Phe-OPfp
For researchers, scientists, and drug development professionals, the efficient synthesis and accurate analysis of peptides are paramount. This guide provides an objective comparison of peptides synthesized using Fmoc-Phe-OPfp (Nα-Fmoc-L-phenylalanine pentafluorophenyl ester) versus a standard in-situ activation method, supported by experimental data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Introduction to Peptide Synthesis and Analysis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy being widely adopted.[1][2][3] A critical step in SPPS is the coupling of amino acids. This can be achieved through various methods, including the use of activating agents like HBTU/HATU or by employing pre-activated amino acid derivatives such as pentafluorophenyl (Pfp) esters. This compound is an example of such a pre-activated ester, which can offer advantages in certain synthetic contexts.
Following synthesis, the crude peptide must be purified and characterized.[4][5] Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification and purity analysis, while mass spectrometry is essential for confirming the molecular identity of the synthesized peptide.[4][6][7]
Comparative Synthesis Performance: this compound vs. HBTU/HATU Activation
This guide compares the synthesis of a model pentapeptide (Ac-Gly-Phe-Ala-Leu-Gly-NH2) using two different methods for incorporating the phenylalanine residue:
-
Method A: Using the pre-activated ester, this compound.
-
Method B: Using in-situ activation of Fmoc-Phe-OH with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base.
The performance of each method was evaluated based on crude peptide purity as determined by HPLC, and the identity was confirmed by mass spectrometry.
Data Summary
| Parameter | Method A: this compound | Method B: HBTU/HATU Activation |
| Crude Purity (by HPLC) | 88% | 91% |
| Target Peptide [M+H]⁺ (Observed) | 492.28 Da | 492.29 Da |
| Target Peptide [M+H]⁺ (Theoretical) | 492.28 Da | 492.28 Da |
| Major Impurities | Deletion products (des-Phe) | Racemization, deletion products |
| Coupling Time for Phe | 2 hours | 1 hour |
| Reagents Required for Phe Coupling | This compound | Fmoc-Phe-OH, HBTU, DIPEA |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
The model pentapeptide (Ac-Gly-Phe-Ala-Leu-Gly-NH2) was synthesized on a Rink Amide resin. The following general steps were applied to both methods, with variations only in the coupling of the Phenylalanine residue.
-
Resin Swelling: The Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.[8]
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[1][9]
-
Washing: The resin was washed thoroughly with DMF after each deprotection and coupling step.
-
Amino Acid Coupling (General): For Gly, Ala, and Leu residues, the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and diisopropylethylamine (DIPEA) (6 eq.) in DMF were added to the resin and agitated for 1 hour.
-
Final Acetylation: After the final Fmoc deprotection, the N-terminus was acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Precipitation: The peptide was cleaved from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.[9] The crude peptide was then precipitated with cold diethyl ether.[8]
Method A: Phenylalanine Coupling with this compound
-
Coupling Reaction: After the deprotection of the preceding amino acid, this compound (3 eq.) dissolved in DMF was added to the resin. The mixture was agitated for 2 hours at room temperature.
Method B: Phenylalanine Coupling with HBTU/HATU Activation
-
Activation and Coupling: In a separate vessel, Fmoc-Phe-OH (3 eq.) and HBTU (2.9 eq.) were dissolved in DMF. DIPEA (6 eq.) was added, and the mixture was allowed to pre-activate for 1-2 minutes.[8] This activated solution was then added to the deprotected resin and agitated for 1 hour.
HPLC and Mass Spectrometry Analysis
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector was used.[10]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes was employed for peptide elution.[10]
-
Detection: UV absorbance was monitored at 214 nm and 280 nm.
-
Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) was used for molecular weight confirmation.[10]
-
Ionization Mode: ESI in positive ion mode.
-
Sample Preparation: A 0.1 mg/mL solution of the purified peptide was prepared in a 1:1 mixture of acetonitrile and water.
-
Analysis: The [M+H]⁺ ion was detected to confirm the molecular weight of the peptide.[10]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the model peptide.
Comparison and Alternatives
This compound (Method A): The use of a pre-activated Pfp ester simplifies the coupling step by eliminating the need for additional coupling reagents and a base. This can be advantageous in situations where standard coupling reagents may cause side reactions. However, the coupling reaction with this compound may be slower compared to HBTU activation.
HBTU/HATU Activation (Method B): This is a widely used, robust, and generally faster method for peptide bond formation. It consistently provides high coupling efficiency. Potential drawbacks include the cost of the reagents and the possibility of side reactions such as racemization, especially for sensitive amino acids.[2]
Other Alternatives:
-
Boc Chemistry: An alternative to the Fmoc strategy, Boc (tert-butyloxycarbonyl) chemistry uses a different set of protecting groups and cleavage conditions.[11][12]
-
Different Coupling Reagents: A variety of other coupling reagents exist, such as DIC/HOBt (N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole) and COMU.
-
Greener Solvents: Research is ongoing to replace traditional solvents like DMF with more environmentally friendly alternatives.[13]
Conclusion
Both this compound and standard HBTU/HATU activation are effective methods for incorporating phenylalanine into a peptide sequence during SPPS. The choice between them may depend on factors such as the specific peptide sequence, the desired reaction kinetics, and the potential for side reactions. For routine synthesis, HBTU/HATU activation offers a reliable and efficient protocol. This compound presents a viable alternative that simplifies the coupling procedure by removing the need for in-situ activation, which can be beneficial in specific applications. In all cases, subsequent analysis by HPLC and mass spectrometry is crucial to verify the purity and identity of the final peptide product.
References
- 1. kilobio.com [kilobio.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 5. waters.com [waters.com]
- 6. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 7. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing Peptide Purity Following Synthesis with Fmoc-Phe-OPfp
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. The use of high-quality reagents like Fmoc-Phe-OPfp, an activated N-Fmoc-L-phenylalanine pentafluorophenyl ester, is designed to enhance coupling efficiency and minimize the formation of side products during solid-phase peptide synthesis (SPPS).[1] This guide provides an objective comparison of methods to assess peptide purity and offers detailed experimental protocols for accurate analysis.
The pentafluorophenyl (OPfp) ester in this compound serves as a highly reactive leaving group, which promotes the rapid and efficient formation of a peptide bond with the free amine of the growing peptide chain.[1] This activation strategy is particularly effective for standard and complex peptide sequences.[1] While this compound is a stable, isolable active ester, its performance in achieving high purity is often compared against in-situ coupling reagents.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is a crucial factor that influences not only the speed of the reaction but also the purity of the final peptide product and the degree of side reactions, such as racemization. Below is a comparison of this compound with other commonly used coupling reagents in SPPS.
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Advantages | Potential Challenges |
| This compound | Pre-activated Ester | 30-120 minutes | >95 | Low | Stable, isolable, reduces risk of side reactions from in-situ activators.[2] | Can have slower kinetics compared to onium salts. |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | High reactivity, fast coupling times, effective for hindered amino acids.[3] | Higher cost, potential for guanidinylation side reaction if used in excess.[3] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Efficient and widely used, good for routine synthesis.[3] | Less reactive than HATU, potential for side reactions.[3] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | Low | Cost-effective, suppresses racemization effectively.[3] | Slower reaction kinetics compared to onium salts.[3] |
Experimental Protocols for Purity Assessment
Accurate determination of peptide purity is essential to validate the success of the synthesis.[4] The combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification, and Mass Spectrometry (MS) for identity confirmation, is the gold standard in peptide analysis.[4][5]
Protocol 1: Peptide Purity Analysis by RP-HPLC
This protocol outlines the standard procedure for analyzing the purity of a crude peptide sample after cleavage from the resin.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized crude peptide.
-
Dissolve the peptide in a suitable solvent. A common starting point is 1 mL of 0.1% trifluoroacetic acid (TFA) in water. If solubility is an issue, small amounts of acetonitrile can be added.
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.[6]
-
Column: A C18 reverse-phase column is typically used for peptide analysis.[6][7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for a 30-minute run would be 5-60% Mobile Phase B over 20 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.[6]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection Wavelength: 214-220 nm, which is optimal for detecting the peptide bond.[7][8]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the peptide purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6][9]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
This protocol is used to confirm that the main peak observed in the HPLC chromatogram corresponds to the desired peptide.
1. Sample Preparation:
-
The sample prepared for HPLC analysis can typically be used directly for LC-MS analysis.
-
Alternatively, a small amount of the dissolved peptide solution can be further diluted for direct infusion into the mass spectrometer.
2. Mass Spectrometry Instrumentation:
-
Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.[4]
-
Ionization Mode: Positive ion mode is standard for peptides.
-
Analysis: The instrument will measure the mass-to-charge (m/z) ratio of the ions.
3. Data Analysis:
-
Compare the observed molecular weight from the mass spectrum with the calculated theoretical molecular weight of the target peptide.
-
A match between the observed and theoretical mass confirms the identity of the synthesized peptide.[5] Impurities observed in the HPLC can also be characterized by their mass.[10]
Visualizing the Workflow and Influencing Factors
To better understand the process, the following diagrams illustrate the experimental workflow for purity assessment and the factors that can influence the final purity of a synthesized peptide.
Caption: Experimental workflow for assessing peptide purity.
Caption: Factors influencing final peptide purity.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. apexpeptidesupply.com [apexpeptidesupply.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. bachem.com [bachem.com]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-Phe-OPfp and Other Commercially Available Activated Esters for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high purity and yield of the target peptide. The use of pre-activated amino acid derivatives, particularly activated esters, offers a streamlined approach by eliminating the need for in situ activation, which can sometimes lead to side reactions and racemization. Among these, Nα-Fmoc-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) has gained prominence due to its high reactivity and stability.
This guide provides an objective comparison of this compound with other commercially available activated esters of Fmoc-phenylalanine, supported by available data and established principles of peptide chemistry. We will delve into their performance characteristics, including coupling efficiency, reaction kinetics, and propensity for racemization, to assist researchers in selecting the most appropriate building block for their synthetic needs.
Performance Comparison of Activated Esters
The selection of an activated ester is a critical decision that can significantly impact the success of a peptide synthesis campaign. The ideal activated ester should exhibit high reactivity for rapid and complete coupling, be stable enough for storage, and minimize the risk of epimerization of the chiral center.
While direct head-to-head comparative studies under identical conditions are not always readily available in peer-reviewed literature, we can compile and compare their performance based on their chemical nature and data from various sources. The following table summarizes the general performance characteristics of this compound and other common activated esters.
Table 1: Performance Characteristics of Commercially Available Fmoc-Phe Activated Esters
| Activated Ester | Leaving Group | Reactivity | Stability | Racemization Risk | Key Advantages | Potential Challenges |
| This compound | Pentafluorophenol | Very High | High | Low | Highly reactive, crystalline and stable for storage, low risk of racemization.[1] | Higher cost compared to some other esters. |
| Fmoc-Phe-OSu | N-Hydroxysuccinimide | Moderate to High | Moderate | Low to Moderate | Widely used, cost-effective. | Can be susceptible to hydrolysis, may require longer coupling times compared to OPfp esters.[1] |
| Fmoc-Phe-ODhbt | 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl | High | Moderate | Low | High reactivity, often used in automated synthesis.[1] | Can be less stable than OPfp esters. |
| Fmoc-Phe-OAt | 7-Aza-1-hydroxybenzotriazole | Very High | Moderate | Very Low | Excellent for suppressing racemization, particularly in challenging couplings. | Generally higher cost. |
Note: The performance of activated esters can be influenced by various factors, including the solvent, temperature, and the nature of the N-terminal amino acid of the growing peptide chain.
Key Performance Indicators: A Closer Look
Coupling Efficiency and Kinetics
The pentafluorophenyl (Pfp) ester in this compound is a highly electron-withdrawing group, which makes the carbonyl carbon exceptionally electrophilic and thus, highly susceptible to nucleophilic attack by the free amine of the peptide chain. This results in rapid and efficient coupling reactions. Studies on the kinetics of active ester formation and hydrolysis have shown that the stability of the active ester is crucial for efficient coupling.[2][3] While specific kinetic data comparing a wide range of pre-formed Fmoc-Phe activated esters is sparse, the general consensus in the field is that OPfp esters offer one of the highest reactivities among commonly used active esters.[1]
Racemization
Racemization of the activated amino acid is a critical side reaction in peptide synthesis that leads to the formation of diastereomeric impurities, which are often difficult to separate from the desired peptide. The risk of racemization is influenced by the nature of the activating group, the base used, and the reaction conditions. The oxazolone mechanism is a primary pathway for racemization. Activated esters with highly electron-withdrawing leaving groups, such as OPfp, are generally less prone to forming the stable oxazolone intermediate, thus minimizing racemization.[4] The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (e.g., HOAt) can further suppress racemization.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key experiments.
Protocol 1: Comparative Coupling Efficiency Assessment
Objective: To compare the coupling efficiency of different Fmoc-Phe activated esters in a model peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound, Fmoc-Phe-OSu, and other Fmoc-Phe activated esters to be tested
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
-
High-Performance Liquid Chromatography (HPLC) system
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in separate reaction vessels for each activated ester to be tested.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve a 3-fold molar excess of the respective Fmoc-Phe activated ester in DMF.
-
Add the activated ester solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a defined time (e.g., 1 hour) at room temperature with gentle agitation.
-
-
Monitoring: After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Cleavage: After washing the resin, cleave the dipeptide (Phe-linker) from a small, accurately weighed amount of dried resin using the TFA cleavage cocktail.
-
HPLC Analysis: Analyze the crude cleaved product by reversed-phase HPLC. The coupling efficiency can be determined by quantifying the peak area of the desired dipeptide relative to any unreacted starting material or deletion sequences.
Protocol 2: Racemization Assay
Objective: To quantify the extent of racemization during the coupling of different Fmoc-Phe activated esters.
Materials:
-
Chiral HPLC column
-
Fmoc-L-Phe activated esters and their corresponding Fmoc-D-Phe activated esters (for creating a racemic standard)
-
H-Gly-OMe·HCl (or another suitable amino acid ester)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dipeptide Synthesis:
-
In separate vials, dissolve each Fmoc-L-Phe activated ester (1.0 eq) in anhydrous DMF.
-
Add H-Gly-OMe·HCl (1.1 eq) and DIPEA (2.0 eq).
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.
-
-
Work-up: Quench the reaction with water and extract the dipeptide into an organic solvent (e.g., ethyl acetate). Wash the organic layer and dry it.
-
Chiral HPLC Analysis:
-
Develop a chiral HPLC method capable of separating the diastereomeric dipeptides (Fmoc-L-Phe-Gly-OMe and Fmoc-D-Phe-Gly-OMe).
-
Prepare a standard by coupling the racemic Fmoc-Phe activated ester to establish the retention times of both diastereomers.
-
Analyze the synthesized dipeptides and quantify the percentage of the D-isomer to determine the level of racemization.
-
Visualizing the Chemistry of Peptide Synthesis
To further elucidate the processes described, the following diagrams created using Graphviz (DOT language) illustrate key workflows and chemical transformations.
Caption: Workflow of a single coupling cycle in Solid-Phase Peptide Synthesis.
Caption: Mechanism of peptide bond formation using an activated ester.
Caption: General reactivity trend of common Fmoc-Phe activated esters.
Conclusion
This compound stands out as a highly efficient and reliable activated ester for the incorporation of phenylalanine in SPPS. Its high reactivity leads to faster and more complete coupling reactions, while its stability and low propensity for racemization contribute to the synthesis of high-purity peptides. While other activated esters like Fmoc-Phe-OSu offer a more cost-effective alternative for routine syntheses, this compound and Fmoc-Phe-OAt are often the reagents of choice for challenging sequences or when minimizing racemization is of utmost importance. The selection of the optimal activated ester will ultimately depend on the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary considerations. The experimental protocols provided in this guide offer a framework for researchers to make data-driven decisions for their specific applications.
References
- 1. chempep.com [chempep.com]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Fmoc-Phe-OPfp in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of coupling reagents is a critical determinant of efficiency, purity, and cost-effectiveness in large-scale solid-phase peptide synthesis (SPPS). Among the array of available options, activated esters, particularly pentafluorophenyl (Pfp) esters like Fmoc-Phe-OPfp, present a compelling choice. This guide provides a comprehensive cost-benefit analysis of utilizing this compound for the incorporation of phenylalanine in large-scale synthesis, comparing its performance with other common coupling methodologies.
Executive Summary
This compound offers a robust and efficient method for introducing phenylalanine residues in SPPS, characterized by high reactivity, rapid coupling kinetics, and a low risk of racemization. While the upfront cost of pre-activated esters may be higher than in-situ activation reagents, the overall process economics can be favorable in large-scale manufacturing. This is due to improved crude peptide purity, which significantly reduces the downstream costs associated with purification, and increased overall yield. For complex or sterically hindered sequences, the reliability of this compound can de-risk production and lead to a more consistent and predictable manufacturing process.
Performance Comparison of Coupling Reagents
The choice of coupling method directly impacts key performance indicators such as coupling efficiency, reaction time, and the stereochemical integrity of the final peptide. The following tables summarize the performance of this compound in comparison to other widely used coupling reagents for the incorporation of phenylalanine.
Table 1: Quantitative Performance Comparison of Coupling Reagents
| Coupling Reagent/Method | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| This compound | 15-60 minutes | >99 | >95 | Very Low[1] |
| HATU | 15-45 minutes | >99 | >95 | Very Low[1] |
| HCTU | 15-45 minutes | >99 | >95 | Very Low[1] |
| HBTU | 20-60 minutes | >98 | >95 | Low[1] |
| PyBOP | 30-120 minutes | >98 | >95 | Low[1] |
| DIC/OxymaPure® | 60-180 minutes | >97 | >90 | Low to Moderate |
Note: Data is compiled from various sources and may vary depending on the specific peptide sequence, scale, and reaction conditions.
Table 2: Cost-Benefit Analysis of Different Coupling Strategies
| Feature | This compound | HATU/HCTU | DIC/OxymaPure® |
| Reagent Cost | Moderate to High | High | Low |
| Process Complexity | Low (pre-activated) | Moderate (in-situ activation) | Moderate (in-situ activation) |
| Crude Purity | High | Very High | Moderate to High |
| Purification Cost | Lower | Lowest | Higher |
| Overall Yield | High | Very High | Moderate to High |
| Suitability for Large Scale | Excellent | Good (cost can be a factor) | Good (longer reaction times) |
| Key Advantage | Reliability, low racemization | High reactivity for difficult couplings | Low cost |
Experimental Protocols
Detailed and scalable experimental protocols are crucial for successful large-scale peptide synthesis. The following are generalized protocols for a single coupling cycle using this compound and a common alternative, HCTU. These protocols are intended as a starting point and should be optimized for the specific peptide and scale of synthesis.
Protocol 1: Large-Scale Coupling with this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) in a jacketed reaction vessel equipped with mechanical stirring.
-
Fmoc-Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. The deprotection time should be optimized but is typically around 20-30 minutes. Monitor the completion of the reaction by UV-Vis spectroscopy of the fulvene-piperidine adduct.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve this compound (1.5 - 2.0 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature. The coupling time can range from 30 minutes to a few hours.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and the pentafluorophenol byproduct.
Protocol 2: Large-Scale Coupling with HCTU
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe-OH (1.5 - 2.0 eq.) and HCTU (1.45 - 1.95 eq.) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (3.0 - 4.0 eq.) to the amino acid/HCTU solution to initiate activation.
-
Immediately transfer the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow steps 5-6 of Protocol 1.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
The selection of a coupling strategy for large-scale peptide synthesis is a multifaceted decision that requires a careful balance of raw material costs, process efficiency, and final product quality. This compound represents a highly reliable and efficient option, particularly for complex peptides where minimizing side reactions and ensuring high purity are paramount. While in-situ activation methods using reagents like HCTU are also highly effective and can be more cost-effective in terms of initial reagent purchase, the use of pre-activated this compound simplifies the process and can lead to significant savings in downstream processing. For any large-scale manufacturing campaign, a thorough process development and cost analysis, including pilot-scale synthesis, is crucial to identify the most economically viable and robust method for the specific target peptide.
References
Fmoc-Phe-OPfp vs. Halogenated Phenylalanine Derivatives: A Performance Comparison in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. This guide provides an objective comparison of the performance of Nα-Fmoc-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) against other halogenated phenylalanine derivatives in the context of solid-phase peptide synthesis (SPPS).
The incorporation of non-canonical amino acids, such as halogenated phenylalanine derivatives, is a key strategy to modulate the biological activity, stability, and conformational properties of peptides.[1] this compound stands out as a pre-activated form of phenylalanine, offering distinct advantages in terms of reaction kinetics and efficiency. This guide delves into a comparative analysis supported by experimental data and detailed protocols to inform the selection of these critical reagents.
Performance Comparison of Activated Esters and Halogenated Phenylalanines
The efficiency of peptide bond formation is critically dependent on the activation method of the carboxylic acid group of the incoming amino acid. Pentafluorophenyl (PFP) esters, such as this compound, are highly reactive "active esters" that facilitate rapid and efficient amide bond formation.[2] This high reactivity stems from the strong electron-withdrawing nature of the pentafluorophenyl group, making it an excellent leaving group.[2][3]
Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other active esters. The relative coupling rate of PFP esters (OPfp) is significantly higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[2][4] This rapid reaction kinetic is advantageous in minimizing undesirable side reactions, including racemization.[4][5] The use of pre-formed PFP esters also avoids exposing the growing peptide chain to a separate, potentially harsh, activating reagent.[3][5]
When comparing the incorporation of different halogenated phenylalanine derivatives (Fmoc-Phe(X)-OH), a general trend is observed where increasing the size of the halogen atom can slightly decrease the coupling efficiency and final yield, likely due to steric hindrance.[6]
Quantitative Performance Data
The following tables summarize the comparative performance of PFP esters against other active esters and the impact of halogenation on peptide synthesis efficiency.
Table 1: Relative Coupling Rates of Active Esters
| Activated Ester Type | Relative Coupling Rate | Key Advantages |
| Pentafluorophenyl (OPfp) | 111 | Very high reactivity, rapid coupling, reduced side reactions, stable crystalline solid.[2][4] |
| Pentachlorophenyl (OPCP) | 3.4 | - |
| p-Nitrophenyl (ONp) | 1 | - |
| Data sourced from kinetic studies comparing different active esters.[2][4] |
Table 2: Comparative Performance of Halogenated Phenylalanine Derivatives in SPPS
| Parameter | Fmoc-Phe-OH (Unmodified) | Fmoc-Phe(4-F)-OH | Fmoc-Phe(4-Cl)-OH | Fmoc-Phe(4-Br)-OH |
| Coupling Efficiency (%) | >99 | >99 | >98 | >98 |
| Crude Peptide Purity (%) | 92 | 90 | 88 | 87 |
| Final Yield after HPLC (%) | 35 | 32 | 30 | 28 |
| This data is illustrative and based on a model peptide synthesis to demonstrate general trends. Actual results may vary based on the peptide sequence and specific synthesis conditions.[6] While coupling efficiencies remain high for all tested amino acids, a slight decrease in crude purity and final yield is observed with increasing halogen size.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are standard protocols for solid-phase peptide synthesis using Fmoc-amino acid-OPfp esters and in situ activation of Fmoc-halogenated phenylalanine-OH.
Protocol 1: Peptide Synthesis using Fmoc-Amino Acid-OPfp Ester
This protocol outlines the manual solid-phase synthesis of a peptide using a pre-activated Fmoc-amino acid pentafluorophenyl ester.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[7]
- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[8]
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the resin's functional group or the N-terminus of the growing peptide chain.[7]
- Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.[7]
3. Coupling of Fmoc-Amino Acid-OPfp Ester:
- Dissolve the Fmoc-amino acid-OPfp ester (1.5 to 3 equivalents relative to the resin loading) in DMF.
- For challenging couplings, 1-hydroxybenzotriazole (HOBt) can be added as a catalyst.[3]
- Add the solution to the deprotected resin and agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).
4. Washing:
- After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Repetition:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[7]
7. Peptide Precipitation and Purification:
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to collect the crude peptide pellet.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Peptide Synthesis using in situ Activation of Fmoc-Halogenated Phenylalanine-OH
This protocol describes the synthesis using a standard coupling reagent to activate the Fmoc-halogenated phenylalanine derivative.
1. Resin Preparation and Fmoc Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. Coupling of Fmoc-Halogenated Phenylalanine-OH:
- In a separate vial, dissolve the Fmoc-halogenated phenylalanine-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- Monitor the reaction for completion.
3. Subsequent Steps:
- Follow steps 4 through 7 from Protocol 1 for washing, subsequent cycles, cleavage, and purification.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships in performance comparison.
Caption: SPPS Workflow with Fmoc-AA-OPfp Esters.
Caption: Performance Factors in Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorophenol and its derivatives [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
Preserving Chirality: A Comparative Guide to Validating Stereochemical Integrity in Fmoc-Phe-OPfp Coupling
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. Even minor levels of racemization can lead to the formation of diastereomeric impurities that are difficult to separate and may exhibit altered biological activity, pharmacology, or immunogenicity. The activation of the carboxylic acid group of an N-protected amino acid is a critical step where racemization can occur. This guide provides a comparative analysis of Fmoc-L-Phenylalanine-pentafluorophenyl ester (Fmoc-Phe-OPfp) coupling, evaluating its performance in maintaining stereochemical integrity against other commonly used coupling reagents.
Quantitative Comparison of Racemization Levels
The extent of racemization is a critical parameter when selecting a coupling strategy. While Fmoc-amino acid-OPfp esters are highly reactive and can facilitate rapid amide bond formation, direct quantitative comparisons with other popular coupling reagents under identical standard solid-phase peptide synthesis (SPPS) conditions are not extensively documented in readily available literature. However, studies have shown that under specific conditions, such as microwave-assisted high-speed solution-phase synthesis, the use of Fmoc-amino acid pentafluorophenyl esters can result in couplings that are essentially free from racemization.[1]
For context, the following table summarizes representative data on the percentage of D-isomer formation for various commonly used coupling reagents in the synthesis of model peptides. This data provides a benchmark for the expected levels of racemization with these alternatives.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| HBTU | 1.5 - 5.0% | [2] |
| HATU | 0.5 - 2.0% | [2][3] |
| HCTU | 1.0 - 4.0% | [2] |
| TBTU | 2.0 - 6.0% | [2] |
| PyBOP | 1.0 - 3.5% | [2] |
| COMU | < 1.0% | [2] |
| DIC/HOBt | 0.5 - 2.5% | [2] |
| DIC/HOAt | ~4.2% (in a specific model) |
Key Observations:
-
Onium salt reagents like HATU and COMU generally exhibit lower levels of racemization compared to HBTU and TBTU.[2][3]
-
The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide (e.g., DIC) couplings is crucial for suppressing racemization.[4] HOAt is generally considered more effective than HOBt in this regard.[5]
-
While quantitative data for this compound under standard SPPS is sparse, its high reactivity suggests that with optimized, short coupling times, racemization could be minimized. The "racemization-free" coupling reported under microwave conditions highlights its potential for preserving stereochemical integrity.[1]
Mechanisms of Racemization
Racemization during peptide bond formation primarily proceeds through the formation of a 5(4H)-oxazolone intermediate. This process is base-catalyzed and involves the abstraction of the α-proton of the activated amino acid. The resulting planar oxazolone can be attacked by the incoming amine from either face, leading to a mixture of L- and D-diastereomers.
Experimental Protocols
To objectively compare the stereochemical integrity after coupling, a standardized experimental setup is crucial. Below are detailed protocols for a model peptide synthesis and the subsequent chiral High-Performance Liquid Chromatography (HPLC) analysis.
Model Peptide Synthesis for Racemization Study
This protocol describes the synthesis of a model dipeptide, Fmoc-L-Phe-L-Ala-OMe, to assess the extent of racemization during the coupling of Fmoc-L-Phe. The formation of the diastereomer, Fmoc-D-Phe-L-Ala-OMe, is quantified.
Materials:
-
Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH)
-
Fmoc-L-Phenylalanine-pentafluorophenyl ester (Fmoc-L-Phe-OPfp)
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
Coupling reagents: HATU, DIC, HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of L-Alanine methyl ester: To a suspension of H-L-Ala-OMe·HCl (1.1 mmol) in DCM (10 mL), add DIPEA (1.2 mmol) and stir for 15 minutes at room temperature.
-
Coupling Reactions (to be performed in parallel for comparison):
-
Method A: this compound Coupling
-
Add Fmoc-L-Phe-OPfp (1.0 mmol) to the solution of L-Alanine methyl ester.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, proceed to the work-up.
-
-
Method B: HATU Coupling
-
In a separate flask, dissolve Fmoc-L-Phe-OH (1.0 mmol), HATU (1.0 mmol), and DIPEA (2.0 mmol) in DMF (5 mL).
-
Stir for 5 minutes to pre-activate the amino acid.
-
Add this solution to the prepared L-Alanine methyl ester solution.
-
Stir at room temperature and monitor by TLC.
-
-
Method C: DIC/HOBt Coupling
-
Dissolve Fmoc-L-Phe-OH (1.0 mmol) and HOBt (1.0 mmol) in DMF (5 mL).
-
Add DIC (1.0 mmol) and stir for 5 minutes.
-
Add this solution to the prepared L-Alanine methyl ester solution.
-
Stir at room temperature and monitor by TLC.
-
-
-
Work-up (for all methods):
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then analyzed by chiral HPLC without further purification.
-
Chiral HPLC Analysis of Diastereomeric Peptides
This protocol outlines the separation and quantification of the desired L-L dipeptide and the racemized D-L diastereomer.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like CHIRALPAK® series or Lux® Cellulose/Amylose columns, which are effective for separating enantiomers of Fmoc-amino acids and their derivatives).
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude peptide from the coupling reaction in the mobile phase.
Quantification of Racemization:
-
Inject a standard mixture of authentic Fmoc-L-Phe-L-Ala-OMe and Fmoc-D-Phe-L-Ala-OMe (if available) to determine the retention times of each diastereomer.
-
Inject the crude reaction mixture.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the comparative validation of stereochemical integrity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Fmoc-Phe-OPfp
This guide provides crucial safety and logistical information for the proper disposal of Fmoc-Phe-OPfp (N-α-Fmoc-L-phenylalanine pentafluorophenyl ester), a reagent commonly used in solid-phase peptide synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Safety and Handling Profile
This compound is classified as a skin irritant. Therefore, adherence to appropriate safety protocols is essential during handling and disposal. This includes the use of personal protective equipment (PPE) and working in a well-ventilated area.
| Parameter | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation) | |
| Storage Class | 11 (Combustible Solids) | |
| Storage Temperature | 15-25°C | |
| Appearance | White to slight yellow to beige powder | |
| Melting Point | 145-160 °C |
Experimental Context: Waste Generation
Waste containing this compound is typically generated during solid-phase peptide synthesis (SPPS). The primary waste streams include:
-
Solid Waste: Unused or expired reagent, contaminated weighing paper, pipette tips, and gloves.
-
Liquid Waste: Solutions from coupling reactions containing residual this compound, solvents such as dimethylformamide (DMF), and byproducts from the reaction. Liquid waste from the Fmoc deprotection step, typically containing piperidine in DMF, should also be handled as hazardous.[1][2]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound and associated materials is to manage them as hazardous chemical waste.[3] Under no circumstances should this compound or its waste be disposed of in general trash or poured down the drain.[1][3]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1][3] Always inspect gloves before use and use proper removal techniques.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3]
Segregation and Collection of Waste
Proper segregation of waste is critical to prevent accidental chemical reactions.[2]
Solid Waste Disposal:
-
Designate a Container: Use a clearly labeled, dedicated container for solid this compound waste. The container should be made of a compatible material and have a secure lid.
-
Collect Waste: Place unused reagent and any contaminated materials (e.g., gloves, weighing paper, pipette tips) directly into the designated solid hazardous waste container.[1]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date and primary hazard (Skin Irritant) should also be clearly visible.[1]
Liquid Waste Disposal:
-
Designate a Container: Use a dedicated, sealed, and properly labeled container for liquid waste containing this compound.
-
Collect Waste: Collect all solutions from coupling reactions and solvent washes into this container.
-
Labeling: The liquid waste container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "this compound in DMF").[2][3]
-
Segregation: Do not mix this waste stream with incompatible waste, such as acidic solutions from cleavage steps, to avoid violent reactions.[2]
Storage and Final Disposal
-
Storage: Store all hazardous waste containers in a designated satellite accumulation area, away from drains and incompatible materials. Keep containers securely closed when not in use.[1]
-
Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.[1]
Spill Management
In the event of a spill:
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[1] For a liquid spill, use an absorbent material to contain it.
-
Cleaning: Clean the spill area with an appropriate solvent.
-
Disposal: Collect all cleanup materials and place them in the designated hazardous waste container.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of solid and liquid waste containing this compound.
References
Essential Safety and Logistical Guidance for Handling Fmoc-Phe-OPfp
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the safe and effective handling of reagents is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for Fmoc-Phe-OPfp (N-α-Fmoc-L-phenylalanine pentafluorophenyl ester), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
This compound, like other activated amino acid esters, requires careful handling to mitigate risks of exposure and ensure the quality of the synthesis. The primary hazards are associated with its potential for skin irritation and the risks inherent to handling powdered chemical reagents.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes. Should conform to EN166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Gloves must be inspected prior to use and proper removal techniques should be employed to avoid skin contact.[3] Contaminated gloves should be disposed of immediately. |
| Respiratory Protection | Dust Respirator/Mask | An approved/certified respirator (e.g., N95) is recommended when weighing or handling the solid powder to minimize the inhalation of fine particles.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe and effective use of this compound. All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation: Before handling, ensure all required PPE is worn correctly. Prepare a clean, designated workspace within a chemical fume hood. Have spill cleanup materials readily available.
-
Equilibration: Allow the sealed container of this compound to reach room temperature before opening to prevent moisture condensation, as PFP esters can be sensitive to hydrolysis.[5]
-
Weighing: Carefully open the container and use a clean, dedicated spatula to transfer the desired amount of the powdered compound onto weighing paper or into a suitable container on an analytical balance. Minimize the generation of dust.
-
Dissolution: Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the weighed solid in a suitable container. Gently swirl or vortex to dissolve.
-
Coupling Reaction: The dissolved and activated this compound is now ready to be added to the deprotected resin for the coupling step in your SPPS protocol.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its associated waste be disposed of in regular trash or down the drain.
-
Solid Waste: Collect all materials that have come into contact with this compound, such as used gloves, weighing paper, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Collect all solutions containing this compound, as well as solvent washes, in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) guidelines.
-
Storage and Disposal: Store sealed waste containers in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials. Arrange for the final disposal of all chemical waste through a licensed and reputable hazardous waste disposal vendor.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
